molecular formula C3H5ClO2S B2810785 Prop-1-ene-2-sulfonyl chloride CAS No. 874009-75-3

Prop-1-ene-2-sulfonyl chloride

Cat. No.: B2810785
CAS No.: 874009-75-3
M. Wt: 140.58
InChI Key: XMTDOMOVYBJFSU-UHFFFAOYSA-N
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Description

Prop-1-ene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C3H5ClO2S and its molecular weight is 140.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-ene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTDOMOVYBJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874009-75-3
Record name prop-1-ene-2-sulfonyl chloride
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Foundational & Exploratory

Prop-1-ene-2-sulfonyl chloride CAS 874009-75-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Prop-1-ene-2-sulfonyl Chloride (CAS 874009-75-3)

Subtitle: Strategic Utilization of Isopropenyl Sulfonyl Moieties in Targeted Covalent Inhibitor (TCI) Design

Executive Summary

In the modern landscape of drug discovery, This compound (CAS 874009-75-3) serves as a critical electrophilic building block. Unlike generic sulfonyl chlorides used solely for linker chemistry, this reagent introduces a functionalizable vinyl warhead —specifically an isopropenyl group—into a scaffold.

This structural distinction is vital. While simple vinyl sulfonamides are highly reactive Michael acceptors often associated with off-target toxicity, the


-methyl substitution  inherent in the prop-1-ene-2-yl moiety provides steric and electronic "tuning." This modulation attenuates reactivity, potentially enhancing selectivity for catalytic cysteines within a binding pocket while reducing glutathione (GSH) depletion in the cytosol.

This guide details the physicochemical profile, synthetic utility, and mechanistic role of CAS 874009-75-3 in synthesizing next-generation covalent drugs.

Chemical Profile & Technical Specifications

CAS 874009-75-3 is a reactive sulfonyl chloride.[1][2] Its handling requires strict anhydrous conditions due to the susceptibility of the S-Cl bond to hydrolysis, which releases hydrochloric acid and the corresponding sulfonic acid.

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name This compoundAlso known as Isopropenylsulfonyl chloride
CAS Number 874009-75-3Distinct from Allyl sulfonyl chloride (14418-84-9)
Molecular Formula

Molecular Weight 140.59 g/mol Fragment-friendly mass
SMILES CC(=C)S(=O)(=O)ClDefines the

-methyl vinyl structure
Density

Predicted
Boiling Point

At 760 mmHg (Predicted)
Flash Point

Flammable liquid handling required
Reactivity Class Electrophile / Michael Acceptor PrecursorDual reactivity: S-Cl substitution & C=C addition

Synthetic Utility & Warhead Installation

The primary application of CAS 874009-75-3 is the "installation" of the isopropenyl sulfonamide warhead onto a targeted amine scaffold. This process converts a reversible binder into a potential covalent inhibitor.

The "Tuned" Reactivity Hypothesis

The resulting sulfonamide,


 , functions as a Michael acceptor.
  • Unsubstituted Vinyl Sulfonamide (

    
    ):  High reactivity, fast 
    
    
    
    , high risk of immunogenicity.
  • Isopropenyl Sulfonamide (

    
    ):  The 
    
    
    
    -methyl group introduces steric bulk near the electrophilic center and slightly donates electron density. This lowers the electrophilicity index (
    
    
    ), requiring a more precise orientation within the enzyme pocket to react with the target cysteine. This is a classic strategy to improve Target Residence Time without sacrificing selectivity.
Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of an isopropenyl sulfonamide warhead from a secondary amine scaffold.

Reagents:

  • Amine Substrate (

    
     equiv)
    
  • This compound (CAS 874009-75-3) (

    
     equiv)
    
  • Triethylamine (TEA) or DIPEA (

    
     equiv)
    
  • Dichloromethane (DCM), Anhydrous

Workflow:

  • Preparation: Purge reaction vessel with

    
    . Dissolve the amine substrate in anhydrous DCM (
    
    
    
    M concentration).
  • Base Addition: Add TEA/DIPEA and cool the mixture to

    
     to manage exotherm and prevent polymerization of the vinyl group.
    
  • Electrophile Addition: Add this compound dropwise. Note: Rapid addition can cause local heating and degradation.

  • Reaction: Stir at

    
     for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LC-MS (Target mass = Amine MW + 104 Da).
    
  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Caution: Avoid acidic mobile phases if the warhead is acid-sensitive, though sulfonamides are generally stable.

Mechanistic Insight: The Covalent "Click"

Once synthesized, the drug molecule containing the prop-1-ene-2-sulfonyl moiety acts via a two-step mechanism: Recognition (non-covalent binding) followed by Inactivation (covalent bond formation).

Figure 1: Reaction Pathway & Logic Flow

G cluster_0 Mechanism of Action Reagent Prop-1-ene-2-sulfonyl Cl (CAS 874009-75-3) Intermediate Isopropenyl Sulfonamide (Warhead Installed) Reagent->Intermediate Nucleophilic Subst. (-HCl) Scaffold Drug Scaffold (Amine R-NH2) Scaffold->Intermediate Complex Reversible Complex (K_i) Intermediate->Complex Binding Target Target Protein (Cysteine Thiol) Target->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (k_inact)

Caption: The progression from chemical reagent to biological effector. The


-methyl group on the intermediate modulates the rate of the final Michael Addition step (

).
Mechanism of Action (Michael Addition)

The biological nucleophile (Cysteine-SH) attacks the


-carbon of the double bond.
  • Thiolate Formation: The target cysteine is deprotonated (often by a neighboring histidine).

  • Nucleophilic Attack: The thiolate attacks the terminal

    
     of the isopropenyl group.
    
  • Stabilization: The negative charge is transiently stabilized by the sulfonyl group before protonation.

    • Note: The

      
      -methyl group does not hinder the 
      
      
      
      -carbon attack sterically but influences the transition state energy, often slowing the reaction compared to a vinyl group, thereby increasing selectivity.

Safety & Handling Protocols

As a sulfonyl chloride, CAS 874009-75-3 poses specific hazards. It is a lachrymator and corrosive agent.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis to Prop-1-ene-2-sulfonic acid and HCl gas.
    
  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat.

  • Neutralization: Spills should be treated with saturated sodium bicarbonate solution to neutralize acidity.

  • Incompatibility: Avoid strong oxidizers, alcohols, and amines (unless intended for reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18517206, this compound. Retrieved from [Link]

  • LookChem. this compound Properties and Safety Data. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019).Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Contextual grounding on vinyl sulfonyl warhead mechanisms).
  • Lagoutte, R., Patouret, R., & Winssinger, N. (2016).Covalent Inhibitors: An Opportunity for Rational Target Selectivity. Current Opinion in Chemical Biology. (Discussion on tuning Michael acceptors).

Sources

Isopropenyl Sulfonyl Chloride: Structural Analysis, Synthesis, and Reactivity in Drug Development

[1]

Executive Summary

Isopropenyl sulfonyl chloride (CAS: 874009-75-3) is a specialized organosulfur reagent characterized by an

1211

Chemical Identity & Structural Analysis

Precise identification is paramount due to the existence of close structural isomers with distinct reactivities.[1]

Molecular Specifications
ParameterSpecification
Common Name Isopropenyl sulfonyl chloride
IUPAC Name This compound
CAS Number 874009-75-3
Molecular Formula

Molecular Weight 140.59 g/mol
SMILES C=C(C)S(=O)(=O)Cl
Appearance Colorless to pale yellow liquid (typical)
Storage Inert atmosphere, -20°C (Moisture Sensitive)
Isomer Distinction (Critical Control Point)

Researchers frequently confuse the following three compounds. Selecting the wrong isomer will result in complete reaction failure.[1]

CompoundStructureCASReactivity Profile
Isopropenyl Sulfonyl Chloride

874009-75-3 Dual Electrophile: Michael acceptor + Sulfonylating agent.[1][2]
Isopropyl Sulfonyl Chloride

10147-37-2Single Electrophile: Standard sulfonylating agent only.[1]
Allyl Sulfonyl Chloride

14418-84-9Allylic Electrophile: Prone to [3,3]-sigmatropic rearrangements (

extrusion).[1]

Synthesis & Production

Direct sulfochlorination of propene often yields mixtures. The most reliable laboratory-scale synthesis utilizes a Grignard approach to ensure regioselectivity.[1]

Synthetic Pathway (Grignard Route)

The synthesis exploits the nucleophilicity of isopropenylmagnesium bromide toward sulfur dioxide, forming a sulfinate intermediate that is subsequently oxidized to the sulfonyl chloride.[1]

SynthesisPathwayStart2-Bromopropene(Precursor)GrignardIsopropenylmagnesium Bromide(Grignard Reagent)Start->GrignardGrignard FormationMgMg / THFMg->GrignardSulfinateMagnesium SulfinateIntermediateGrignard->SulfinateSO2 Insertion(-20°C)SO2SO2 (gas)SO2->SulfinateProductIsopropenyl Sulfonyl Chloride(Target)Sulfinate->ProductOxidative ChlorinationNCSN-Chlorosuccinimide (NCS)or SO2Cl2NCS->Product

Figure 1: Regioselective synthesis of Isopropenyl Sulfonyl Chloride via Grignard intermediate.

Protocol Highlights
  • Grignard Formation : React 2-bromopropene with Magnesium turnings in anhydrous THF.[1] Iodine (

    
    ) may be used as an initiator.[1]
    
  • Sulfination : Bubble dry

    
     gas into the Grignard solution at -20°C. The reaction is exothermic; temperature control is vital to prevent polymerization.[1]
    
  • Chlorination : Treat the resulting sulfinate salt in situ with N-chlorosuccinimide (NCS) or sulfuryl chloride (

    
    ) to yield the sulfonyl chloride.[1]
    

Reactivity & Mechanism in Drug Development

Isopropenyl sulfonyl chloride is a versatile "linchpin" reagent in medicinal chemistry due to its ability to undergo sequential reactions.

Dual Electrophilicity Mechanism

The presence of the electron-withdrawing sulfonyl group conjugated to the alkene creates a highly reactive system.[1]

  • Primary Mode (Sulfonylation) : Nucleophilic attack at the sulfur atom (

    
    -like) by amines or alcohols releases 
    
    
    .[1]
    • Application: Creating sulfonamide "warheads".

  • Secondary Mode (Michael Addition) : The vinyl group acts as a Michael acceptor.[1]

    • Application: Covalent modification of cysteine residues in proteins (Targeted Covalent Inhibitors).[1]

Reactivitycluster_0Path A: Sulfonylation (Hard Nucleophiles)cluster_1Path B: Michael Addition (Soft Nucleophiles)ReagentIsopropenyl Sulfonyl ChlorideSulfonamideVinyl Sulfonamide(Michael Acceptor Warhead)Reagent->SulfonamideAttack at SAdductBeta-Thio Sulfonyl Chloride(Unstable Intermediate)Reagent->AdductAttack at C-betaAminePrimary Amine (R-NH2)Amine->SulfonamideThiolThiol (R-SH)Thiol->Adduct

Figure 2: Divergent reactivity pathways based on nucleophile hardness and reaction conditions.

Applications
  • Covalent Inhibitors : The resulting vinyl sulfonamides (from Path A) are stable Michael acceptors used to target non-catalytic cysteines in kinases (e.g., JAK3, BTK inhibitors).[1]

  • Heterocycle Synthesis : Reaction with bifunctional nucleophiles (e.g., 2-aminoethanethiol) allows for [3+2] or [4+2] cyclizations to form sultams (cyclic sulfonamides), which are privileged pharmacophores.[1]

Handling & Safety

  • Hazards : Corrosive (Causes severe skin burns and eye damage - H314).[1][3] Lachrymator.

  • Stability : Thermally unstable above 50°C. Prone to hydrolysis.[1]

  • Neutralization : Quench excess reagent with aqueous sodium hydroxide or saturated sodium bicarbonate solution.[1]

References

  • Angene Chemical. (n.d.).[1] this compound (CAS 874009-75-3) Product Sheet. Retrieved from [1]

  • ChemicalBook. (2025).[1] Isopropenylmagnesium bromide Properties and Suppliers. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary for CAS 10147-37-2 (Isopropyl Sulfonyl Chloride). National Library of Medicine.[1] Retrieved from [1]

  • Rogne, O. (1970).[1] Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B. Retrieved from [1]

Distinguishing Allyl Sulfonyl Chloride from its Isomer, 2-(Chlorosulfonyl)prop-1-ene: A Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise control of chemical reactivity is paramount. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the construction of sulfonamides, a privileged scaffold in medicinal chemistry. Within this class, unsaturated variants offer unique opportunities for complex molecular architecture. This guide provides an in-depth analysis of two isomeric propenesulfonyl chlorides: the well-known allyl sulfonyl chloride (prop-2-ene-1-sulfonyl chloride) and its less common but mechanistically distinct isomer, 2-(chlorosulfonyl)prop-1-ene, often misnomered as 2-propene-2-sulfonyl chloride. We will dissect their fundamental structural differences, explore the resulting divergence in their chemical reactivity, and provide practical, field-tested protocols for their application, empowering researchers to leverage their unique properties in drug development.

Introduction: The Critical Isomeric Distinction

At first glance, allyl sulfonyl chloride and 2-(chlorosulfonyl)prop-1-ene are simple isomers with the same molecular formula (C₃H₅ClO₂S). However, the placement of the sulfonyl chloride group relative to the propene backbone's double bond creates a profound divergence in their electronic properties and, consequently, their chemical behavior.

  • Allyl Sulfonyl Chloride: In this molecule, the sulfonyl chloride moiety is attached to an sp³-hybridized carbon, which is adjacent to the C=C double bond. This "allylic" position is key to its reactivity, which often involves the double bond's participation or migration.

  • 2-(Chlorosulfonyl)prop-1-ene (Isopropenylsulfonyl Chloride): Here, the sulfonyl chloride group is directly bonded to an sp²-hybridized carbon of the double bond. This "vinylic" or "alkenyl" arrangement results in a significantly different electronic environment, influencing bond strengths, stability, and reaction pathways.

This guide will illuminate these differences, providing a clear framework for selecting the appropriate isomer to achieve specific synthetic outcomes in medicinal chemistry programs.

Structural and Electronic Properties: The Source of Divergent Reactivity

The distinct placement of the sulfonyl chloride group dictates the electronic nature of each molecule, which in turn governs its stability and reaction pathways.

Allyl Sulfonyl Chloride

In allyl sulfonyl chloride, the electron-withdrawing sulfonyl chloride group is insulated from the π-system of the double bond by a methylene (-CH₂) bridge. This separation means that the ground-state electronics of the double bond are not significantly perturbed. However, the C-S bond is weakened, and the molecule is prone to reactions that involve rearrangement or participation of the allyl group. It behaves as a classical electrophile at the sulfur center, reacting readily with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1]

2-(Chlorosulfonyl)prop-1-ene

In this vinylic isomer, the -SO₂Cl group is directly attached to an sp² carbon. This has two major consequences:

  • Electronic Withdrawal: The potent electron-withdrawing nature of the sulfonyl chloride group strongly polarizes the C=C double bond, making the β-carbon (the CH₂ group) highly electrophilic and susceptible to Michael-type conjugate additions.

  • Bond Strength: The direct attachment to an sp² carbon increases the strength of the C-S bond compared to its sp³ counterpart in the allyl isomer.[2] This can make direct nucleophilic substitution at the sulfur center less favorable than addition to the double bond. The analogy to the higher reactivity of allyl chloride over vinyl chloride in nucleophilic substitutions is relevant here; resonance in the vinyl system makes the chlorine harder to displace.[3][4]

The following diagram illustrates this fundamental electronic difference.

Caption: Electronic differences between allylic and vinylic sulfonyl chlorides.

Comparative Data Summary
PropertyAllyl Sulfonyl Chloride2-(Chlorosulfonyl)prop-1-eneRationale for Difference
Primary Reactive Site Sulfur atom (for sulfonylation)β-carbon of alkene (for conjugate addition)Insulation vs. direct attachment of -SO₂Cl group.
Alkene Character Nucleophilic (typical alkene)Electrophilic (Michael acceptor)Strong inductive/resonance withdrawal by -SO₂Cl.
C-S Bond Stability More labile, prone to rearrangementMore robustsp³-S bond vs. stronger sp²-S bond.[2]
¹H NMR (CDCl₃, approx. δ) ~4.1 (d, -CH₂S-), ~5.4 (d, =CH₂), ~5.9 (m, -CH=)~2.2 (s, -CH₃), ~6.0 (s, =CH₂), ~6.5 (s, =CH₂)Deshielding of vinylic protons in the isomer.
IR (ν, cm⁻¹) ~1370, ~1170 (S=O stretch)~1380, ~1180 (S=O stretch, slightly shifted)Electronic environment affects bond vibration.[5]

Synthesis and Handling

The synthetic routes to these isomers are distinct, reflecting their structural differences. Proper handling is crucial as both are reactive, moisture-sensitive, and likely corrosive.

Synthesis of Allyl Sulfonyl Chloride

A common and reliable method involves the chlorination of sodium allylsulfonate. This two-step process begins with the nucleophilic substitution of a suitable allyl precursor.

  • Step 1: Sulfonation. Allyl bromide is reacted with aqueous sodium sulfite to generate sodium allylsulfonate.[6]

  • Step 2: Chlorination. The resulting sulfonate salt is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final product.[6][7]

The use of a combined catalyst and a polymerization inhibitor during the chlorination step is reported to improve reaction activity and product stability, preventing polymerization of the allyl double bond.[7]

Synthesis of 2-(Chlorosulfonyl)prop-1-ene

The synthesis of this vinylic isomer is less commonly documented. A plausible route involves the dehydrochlorination of a saturated precursor, such as 2-chloro-2-(chlorosulfonyl)propane. Another potential pathway is the direct sulfochlorination of an appropriate propene derivative, though this can be challenging to control regioselectively. One specific method involves the regioselective dehydrochlorination of 1,2,3-trichloropropane to yield 2,3-dichloroprop-1-ene, which could then potentially be converted to the sulfonyl chloride.[8]

Core Mechanistic Differences in Application

The utility of these isomers in drug development stems from their predictable, yet divergent, reaction pathways. Understanding these mechanisms is key to their strategic deployment in a synthetic route.

Allyl Sulfonyl Chloride: A Classic Sulfonylating Agent

Allyl sulfonyl chloride is primarily used to install the allylsulfonyl group onto a nucleophile. This reaction proceeds via a standard nucleophilic attack on the electrophilic sulfur atom.[1]

Workflow: Standard Sulfonamide Formation

G start Start: Primary/Secondary Amine (R₂NH) + Allyl Sulfonyl Chloride step1 Dissolve amine and base (e.g., Pyridine, TEA) in aprotic solvent (e.g., DCM) start->step1 step2 Cool reaction to 0 °C step1->step2 step3 Add Allyl Sulfonyl Chloride dropwise step2->step3 step4 Stir at 0 °C to RT (Monitor by TLC/LCMS) step3->step4 step5 Aqueous Workup (e.g., wash with aq. HCl, aq. NaHCO₃, brine) step4->step5 step6 Dry, concentrate, and purify (e.g., Column Chromatography) step5->step6 end_product Product: Allyl Sulfonamide (R₂N-SO₂-allyl) step6->end_product

Caption: Workflow for synthesis of allyl sulfonamides.

The allyl moiety in the resulting sulfonamide is a versatile functional handle. It can be subsequently modified through various alkene chemistries, such as:

  • Oxidative cleavage: To yield an aldehyde for further elaboration.

  • Heck or Suzuki coupling: To introduce aryl or vinyl groups.

  • Isomerization: To form the conjugated propenyl sulfonamide, which can act as a Michael acceptor.

2-(Chlorosulfonyl)prop-1-ene: A Bifunctional Reagent for Cascade Reactions

This isomer offers more complex reactivity. It can act as both a sulfonylating agent and a Michael acceptor. The highly electrophilic nature of the double bond often dominates its reactivity profile.

Mechanism: Conjugate Addition-Elimination Pathway A nucleophile (e.g., an amine) will preferentially attack the β-carbon of the double bond in a 1,4-conjugate addition. This is often followed by elimination or subsequent reaction, providing a pathway to construct heterocyclic scaffolds.

Caption: Dominant reaction pathway for 2-(chlorosulfonyl)prop-1-ene with amines.

This initial adduct is itself a versatile intermediate. The retained sulfonyl chloride can then react intramolecularly or with another external nucleophile, enabling the rapid construction of complex molecules, such as sultams (cyclic sulfonamides), which are important in medicinal chemistry.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Benzyl-prop-2-ene-1-sulfonamide

Objective: To demonstrate the standard sulfonylation reaction using allyl sulfonyl chloride.

Materials:

  • Benzylamine

  • Allyl sulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add pyridine (1.2 eq) to the solution.

  • Add allyl sulfonyl chloride (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-prop-2-ene-1-sulfonamide.

Protocol 2: Trapping of 2-(Chlorosulfonyl)prop-1-ene with a Thiol (Illustrative)

Objective: To demonstrate the Michael addition reactivity of the vinylic isomer.

Materials:

  • 2-(Chlorosulfonyl)prop-1-ene

  • Benzyl mercaptan (Thiophenol)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add benzyl mercaptan (1.0 eq) and anhydrous acetonitrile.

  • Cool the stirred solution to 0 °C.

  • Add triethylamine (1.1 eq).

  • Add a solution of 2-(chlorosulfonyl)prop-1-ene (1.05 eq) in acetonitrile dropwise.

  • Stir at 0 °C for 2 hours, monitoring by TLC/LCMS for the formation of the adduct.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product, 2-((benzylthio)methyl)prop-1-ene-1-sulfonyl chloride, can be purified by chromatography, though its stability may be limited. It is often generated and used in situ for subsequent reactions.

Conclusion and Strategic Recommendations

The choice between allyl sulfonyl chloride and 2-(chlorosulfonyl)prop-1-ene is a strategic one, dictated entirely by the desired synthetic outcome.

  • Choose Allyl Sulfonyl Chloride for:

    • Straightforward synthesis of sulfonamides and sulfonate esters.

    • When the resulting allyl group is intended as a stable, versatile handle for late-stage functionalization via alkene chemistry.

  • Choose 2-(Chlorosulfonyl)prop-1-ene for:

    • Executing Michael addition or tandem/cascade reactions.

    • Rapidly building molecular complexity and forming heterocyclic systems like sultams.

    • When the goal is to introduce a β-functionalized sulfonyl chloride moiety.

By understanding the fundamental principles of their reactivity, rooted in their isomeric structures, drug development professionals can harness the unique synthetic power of each reagent to efficiently construct novel and complex molecular entities.

References

  • askIITians. (2017, November 7). Explain why allyl chloride is more reactive than vinyl chloride? Retrieved from askiitians.com. [Link]

  • Brainly.in. (2019, April 2). Why allyl chloride is more reactive than vinyl chloride towards nucleophilic substitution reaction? Retrieved from brainly.in. [Link]

  • Vedantu. (n.d.). Allyl chloride is more reactive than vinyl chloride class 11 chemistry CBSE. Retrieved from vedantu.com. [Link]

  • Oreate AI Blog. (2026, January 15). Allyl vs. Vinyl: Understanding the Chemical Distinction. Retrieved from oreate.com. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from en.wikipedia.org. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from acdlabs.com. [Link]

  • Google Patents. (n.d.). CN113004175A - Preparation method of allyl sulfonyl chloride.
  • ResearchGate. (2025, August 7). Synthesis of 1Alkene1,3-Sultones from 2,3-Epoxy-Alkanesulfonyl Chlorides. Retrieved from researchgate.net. [Link]

  • ResearchGate. (2025, August 7). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. Retrieved from researchgate.net. [Link]

Sources

Prop-1-ene-2-sulfonyl chloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Prop-1-ene-2-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive organosulfur compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide integrates fundamental principles of solubility, inferred properties based on its chemical structure, and generalized experimental protocols. This document serves as a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection and handling of this reactive compound.

Introduction to this compound

This compound, with the chemical formula C₃H₅ClO₂S, is a member of the sulfonyl chloride family.[1] These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an organic radical. In this case, the substituent is a prop-1-ene-2-yl group. The presence of both a reactive sulfonyl chloride moiety and a carbon-carbon double bond makes it a potentially versatile building block in organic synthesis.[2] Sulfonyl chlorides are widely used as intermediates in the preparation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[2]

A critical, yet often overlooked, aspect of working with any chemical reagent is its solubility. The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For a reactive compound like this compound, solvent selection is also intrinsically linked to its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 874009-75-3[1]
Molecular Formula C₃H₅ClO₂S[1]
Molecular Weight 140.591 g/mol [1]
XLogP3 1.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play are:

  • Van der Waals Forces: Present in all molecules, these are weak, temporary attractions.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).

This compound is a polar molecule due to the presence of the electronegative oxygen and chlorine atoms in the sulfonyl chloride group. It does not possess any hydrogen bond donors but has two hydrogen bond acceptors (the oxygen atoms).[1]

Predicting Solubility in Different Solvent Classes

Based on its structure, we can predict the solubility of this compound in various classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the propenyl group is nonpolar, the highly polar sulfonyl chloride group will dominate, leading to poor compatibility with nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Tetrahydrofuran): These solvents are polar but do not have hydrogen bond donating capabilities. They are likely to be good solvents for this compound. The dipole-dipole interactions between the solvent and the sulfonyl chloride group will facilitate dissolution.

  • Polar Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents can act as nucleophiles and will react with sulfonyl chlorides.[3] Therefore, while this compound may be soluble in these solvents, it will likely be unstable, undergoing solvolysis to form the corresponding sulfonic acid or sulfonate ester. The use of polar protic solvents should generally be avoided unless the reaction with the solvent is intended.

G cluster_solute This compound cluster_solvents Organic Solvents Solute Polar Molecule No H-Bond Donors 2 H-Bond Acceptors Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Poor Solubility (Mismatched Polarity) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Solute->PolarAprotic Good Solubility (Dipole-Dipole Interactions) PolarProtic Polar Protic (e.g., Methanol, Water) Solute->PolarProtic Reactive (Potential for Solvolysis)

Experimental Determination of Solubility

Given the lack of published quantitative solubility data, experimental determination is necessary for specific applications. A standard method for determining solubility is the shake-flask method.[4]

General Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a selection of organic solvents.

Materials:

  • This compound

  • Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, tetrahydrofuran)

  • Small vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions: a. Add a known volume (e.g., 1 mL) of the desired anhydrous solvent to a series of vials. b. To each vial, add small, incremental amounts of this compound. c. After each addition, cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. d. Continue adding the sulfonyl chloride until a small amount of undissolved material remains, indicating a saturated solution. e. Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with occasional agitation.

  • Sample Analysis: a. Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) from each vial, ensuring no solid particles are transferred. b. Dilute the supernatant with a known volume of a suitable solvent. c. Analyze the diluted sample using a calibrated GC-MS or HPLC method to determine the concentration of this compound.

  • Calculation of Solubility: a. From the concentration of the diluted sample, calculate the concentration in the original saturated solution. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

G start Start prep_solvent Add known volume of anhydrous solvent to vial start->prep_solvent add_solute Add incremental amounts of This compound prep_solvent->add_solute vortex Cap and vortex (1-2 minutes) add_solute->vortex check_saturation Undissolved solid remains? vortex->check_saturation check_saturation->add_solute No equilibrate Equilibrate at constant temperature (24h) check_saturation->equilibrate Yes sample Withdraw supernatant equilibrate->sample dilute Dilute sample sample->dilute analyze Analyze by GC-MS or HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Reactivity and Stability Considerations

The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is a critical consideration when selecting a solvent.

  • Protic Solvents: As previously mentioned, protic solvents like water and alcohols will react with this compound. This reaction, known as solvolysis, will consume the starting material and generate byproducts. Therefore, these solvents are generally unsuitable for storing or conducting reactions where the sulfonyl chloride needs to remain intact.

  • Aprotic Solvents: Aprotic solvents, both polar and nonpolar, are generally preferred. However, it is crucial to use anhydrous (dry) solvents, as even trace amounts of water can lead to hydrolysis of the sulfonyl chloride.

  • Basic Solvents: Amines and other basic solvents will readily react with sulfonyl chlorides to form sulfonamides.[3] Such solvents should only be used if this reaction is desired.

Safety and Handling

This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood.[5] It is expected to be corrosive and an irritant to the skin, eyes, and respiratory system.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

Handling Procedures:

  • Always work in a chemical fume hood.

  • Avoid contact with water and other nucleophilic substances.

  • Store in a cool, dry place under an inert atmosphere.

Conclusion

References

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved February 3, 2026, from [Link]

  • MySkinRecipes. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved February 3, 2026, from [Link]

  • LookChem. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of α-Methylvinyl Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

Core Synthesis: A Direct Approach from α-Methylstyrene

The synthesis of α-methylvinyl sulfonyl chloride can be achieved through the direct reaction of α-methylstyrene (also known as 2-phenylpropene) with sulfuryl chloride, a method that has been noted for producing the desired 2-phenylpropene-1-sulfonyl chloride[1]. This electrophilic addition and subsequent rearrangement reaction is a direct and efficient way to introduce the sulfonyl chloride functionality at the allylic position.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical to the successful synthesis and isolation of the target compound, especially given the propensity of styrene derivatives to undergo polymerization.

  • Sulfuryl Chloride (SO₂Cl₂) : This reagent serves as the source of the chlorosulfonyl group. Its reactivity is modulated by the reaction conditions.

  • N,N-Dimethylformamide (DMF) : While the referenced procedure mentions the use of DMF, its precise role can be multifaceted[1]. It can act as a polar solvent to facilitate the reaction, and it is also known to form a Vilsmeier-Haack type reagent with sulfuryl chloride, which can act as the active electrophilic species.

  • Temperature Control : Maintaining a low temperature during the reaction is crucial to prevent the polymerization of α-methylstyrene, which can be initiated by the acidic byproducts or the inherent reactivity of the monomer.

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocol: Synthesis of α-Methylvinyl Sulfonyl Chloride

This protocol is a proposed method based on established chemical principles for the synthesis of sulfonyl chlorides.

Materials:

  • α-Methylstyrene (2-phenylpropene)

  • Sulfuryl chloride (SO₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of α-methylstyrene in anhydrous DMF.

  • Cooling : The reaction flask is cooled to -15 °C to -10 °C using a suitable cooling bath.

  • Reagent Addition : A solution of sulfuryl chloride in anhydrous DMF is added dropwise to the stirred solution of α-methylstyrene via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Quenching : Once the reaction is complete, the mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction : The aqueous mixture is extracted three times with diethyl ether or dichloromethane.

  • Washing and Drying : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield α-methylvinyl sulfonyl chloride as a colorless to pale yellow oil.

Characterization of α-Methylvinyl Sulfonyl Chloride

Due to the absence of readily available physical and spectral data for α-methylvinyl sulfonyl chloride, a thorough characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the expected data from various analytical techniques.

Analytical Technique Expected Observations
Boiling Point Expected to be a high-boiling liquid, requiring vacuum distillation for purification.
Density Predicted to be greater than 1.0 g/mL.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4-7.6 (m, 5H, Ar-H), ~6.0-6.2 (m, 1H, =CH), ~5.4-5.6 (m, 2H, =CH₂), ~2.2-2.4 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~140-145 (Ar-C), ~128-135 (Ar-CH), ~135-140 (C=CH₂), ~115-120 (=CH₂), ~60-65 (-SO₂Cl), ~20-25 (-CH₃).
IR (Infrared) Spectroscopy ν (cm⁻¹): ~1370 & ~1180 (S=O stretch, characteristic of sulfonyl chlorides), ~1630 (C=C stretch), ~3080 (=C-H stretch).
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of Cl and SO₂.

Reactivity and Potential Applications in Drug Development

The synthetic utility of α-methylvinyl sulfonyl chloride in drug discovery stems from its dual reactivity, allowing for the introduction of a sulfonyl group and a reactive vinyl moiety in a single step.

  • Formation of Sulfonamides and Sulfonates : The sulfonyl chloride group is a highly reactive electrophile that can readily couple with a wide range of primary and secondary amines to form sulfonamides, a common and important functional group in many approved drugs. Similarly, reaction with alcohols yields sulfonate esters.

  • Michael Acceptor : The vinyl group, being conjugated with the electron-withdrawing sulfonyl group, can act as a Michael acceptor. This allows for the covalent modification of nucleophilic residues, such as cysteine, in target proteins, a strategy increasingly employed in the design of targeted covalent inhibitors.

  • Building Block for Complex Scaffolds : The vinyl group can also participate in various other chemical transformations, such as cycloadditions and transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

The combination of these reactive handles makes α-methylvinyl sulfonyl chloride a promising tool for lead optimization and the development of novel therapeutic agents.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product alpha_methylstyrene α-Methylstyrene reaction_vessel Reaction in DMF at low temperature alpha_methylstyrene->reaction_vessel sulfuryl_chloride Sulfuryl Chloride sulfuryl_chloride->reaction_vessel quenched_mixture reaction_vessel->quenched_mixture 1. Quench quenching Quenching with NaHCO₃ extraction Extraction with Et₂O quenching->extraction 2. Extract drying Drying over MgSO₄ extraction->drying 3. Dry purification Vacuum Distillation drying->purification 4. Purify final_product α-Methylvinyl Sulfonyl Chloride purification->final_product quenched_mixture->quenching

Sources

Technical Safety & Handling Monograph: Prop-1-ene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Challenge

Prop-1-ene-2-sulfonyl chloride (Isopropenylsulfonyl chloride) represents a distinct class of bifunctional reagents in organic synthesis. Unlike standard alkyl sulfonyl chlorides, this molecule possesses two electrophilic sites: the sulfonyl chloride moiety (


) and the electron-deficient alkene.

For the researcher, this duality presents a specific safety paradox: the compound is highly reactive toward nucleophiles (causing immediate tissue damage) yet requires stabilization against spontaneous polymerization or hydrolysis. This guide replaces the static 16-section SDS with a dynamic, workflow-oriented safety protocol designed for the bench scientist.

Physicochemical Profile & Identification

Accurate identification is the first line of defense.[1] Note the specific isomeric structure, as it differs significantly in reactivity from its isomer, allylsulfonyl chloride.

PropertySpecificationOperational Implication
Chemical Name This compoundSpecific isomer; distinct from Prop-2-ene-1-sulfonyl chloride.[1]
Structure

Contains

-unsaturation.
Physical State Colorless to pale yellow liquidDiscoloration indicates decomposition (HCl formation).[1][2]
Boiling Point ~60–65°C (at reduced pressure)Do not distill at atm pressure. Risk of thermal decomposition.
Density ~1.3 g/mLHeavier than water; sinks and reacts violently at the interface.
Reactivity Lachrymator / Moisture Sensitive Opens tear ducts immediately; hydrolyzes to HCl + Sulfonic acid.[1]

Hazard Identification & Toxicology (Mechanism-Based)

Standard SDSs list "Skin Corrosion"; we must understand the mechanism to treat it effectively.

The Mechanism of Injury

This compound acts via two primary toxicological pathways:

  • Rapid Hydrolysis: Upon contact with the moisture in mucous membranes (eyes, lungs), it releases Hydrochloric Acid (HCl) and Prop-1-ene-2-sulfonic acid. This causes immediate chemical burns.

  • Protein Alkylation: The sulfonyl group can acylate amino residues in proteins, while the double bond serves as a potential Michael acceptor, leading to irreversible tissue damage and sensitization.[1]

Visualizing the Hazard Pathway

The following diagram illustrates the cascade from exposure to physiological damage.

HazardMechanism cluster_reaction Exothermic Hydrolysis Compound This compound HCl HCl Gas (Corrosive) Compound->HCl Rapid Hydrolysis Acid Sulfonic Acid (Tissue Necrosis) Compound->Acid Moisture Mucosal Moisture (H2O) Moisture->HCl Damage Respiratory Edema & Corneal Opacity HCl->Damage Inhalation Acid->Damage Contact

Figure 1: Mechanism of action for sulfonyl chloride toxicity upon contact with biological moisture.[1]

Strategic Handling & Storage Protocols

Core Directive: Treat as a "Live" Reagent. Vigilance against moisture is paramount.[1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard latex is insufficient . Use Silver Shield (Laminate) or double-gloved Nitrile (minimum 8 mil total thickness). Change immediately upon splash.

  • Respiratory: Work strictly within a certified fume hood. If working outside a hood (emergency only), a full-face respirator with Acid Gas (E) and Organic Vapor (OV) cartridges is mandatory.

  • Eyes: Chemical splash goggles. Face shield recommended for transfers >10 mL.

Storage Architecture
  • Temperature: Store at 2–8°C . Room temperature storage accelerates autocatalytic decomposition (HCl promotes further degradation).

  • Atmosphere: Store under Argon or Nitrogen .[1]

  • Container: Teflon-lined caps are required. Corrodes metal caps rapidly.

Emergency Response: The "Fail-Safe" System

In the event of an accident, speed and specific neutralization are critical.

Spill Management Workflow

Do NOT use water. Water addition will cause an eruption of HCl gas.[1]

  • Evacuate: Clear the immediate area.

  • Isolate: Cover the spill with dry lime , soda ash , or calcium carbonate . This neutralizes the acid generated during slow hydrolysis.

  • Absorb: Once neutralized (bubbling stops), absorb with dry vermiculite.

  • Disposal: Place in a hazardous waste container labeled "Corrosive/Acidic Organic."

First Aid (Specific to Acid Chlorides)
  • Skin Contact: Immediate flush with water for 15 minutes. Crucial: Do not massage the area (spreads the alkylating agent).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen is indicated (medical professionals only). Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

Synthesis & Application Context

Usage in Drug Development

This compound is a high-value scaffold.[1] It allows for the introduction of a sulfonyl group while retaining a double bond, which can be used for:

  • Radical Polymerization: Creating functionalized polymers.[1]

  • Diels-Alder Reactions: Acting as a dienophile.[1]

  • Sulfonamide Synthesis: Reacting with amines (Schotten-Baumann conditions) to create bioactive sulfonamides.

Standard Reaction Workflow (Sulfonylation)

The following workflow ensures high yield while mitigating safety risks during synthesis.

SynthesisWorkflow Start Start: Amine Substrate Setup Setup: Dissolve in DCM/THF Add Base (TEA/Pyridine) Start->Setup Addition Addition: Add Sulfonyl Chloride Dropwise @ 0°C Setup->Addition Control Temp Control: Maintain < 5°C (Exothermic Reaction) Addition->Control Critical Step Quench Quench: Sat. NaHCO3 (Gas Evolution Warning) Control->Quench Completion Product Product: Sulfonamide Quench->Product

Figure 2: Safe synthesis workflow for sulfonamide generation, highlighting the critical temperature control step to prevent thermal runaway.

References

  • PubChem. (n.d.).[1] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-propene-1-sulfonyl chloride (Isomer comparison data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Chemical Database: Acid Chlorides. United States Department of Labor. Retrieved from [Link]

Sources

Precision Electrophiles: Navigating the Reactivity of 2-Substituted Vinyl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl sulfonyl chlorides (VSCs) represent a unique class of "dual-personality" electrophiles essential for the design of covalent inhibitors and advanced organic synthesis. Unlike simple alkyl halides or acyl chlorides, VSCs possess two distinct electrophilic sites: the hard sulfur center (


) and the soft 

-carbon of the alkene.

This technical guide dissects the reactivity profile of 2-substituted vinyl sulfonyl chlorides , focusing on the chemoselective manipulation of these motifs. For drug developers, the 2-substituent (R-group at the


-position) is not merely structural decoration; it is the primary "rheostat" for tuning the electrophilicity of the warhead, modulating metabolic stability, and determining the kinetics of covalent protein engagement.

Part 1: Mechanistic Anatomy & Chemoselectivity

The core challenge in working with VSCs is controlling the competition between Nucleophilic Acyl Substitution (NAS) at the sulfur atom and Conjugate Addition (Michael Addition) at the alkene.

The Electrophilic Dichotomy

The sulfur atom in the sulfonyl chloride group is highly electropositive due to the pull of two oxygens and the chlorine. It acts as a "hard" electrophile, preferring "hard" nucleophiles (amines, alkoxides) under charge control. Conversely, the


-carbon is activated by the strong electron-withdrawing nature of the sulfonyl group, making it a potent Michael acceptor for "soft" nucleophiles (thiols, phosphines) under orbital control.
Reactivity Hierarchy
  • Fastest: Sulfonylation of primary amines (Formation of Vinyl Sulfonamides).

  • Intermediate: Michael addition of thiols (if conditions permit).

  • Slowest: Michael addition of amines (usually requires forcing conditions or specific catalysis).

Critical Insight: The presence of a substituent at the 2-position (e.g., phenyl, methyl) significantly retards the rate of Michael addition due to steric hindrance, without substantially affecting the rate of sulfonylation. This allows for the facile synthesis of sterically hindered vinyl sulfonamide warheads.

Visualization: The Reactivity Divergence

The following diagram illustrates the bifurcation of reactivity based on nucleophile hardness and reaction conditions.

ReactivityProfile cluster_PathA Path A: Hard Nucleophiles (Amines/Alcohols) cluster_PathB Path B: Soft Nucleophiles (Thiols/Cocatalysts) VSC 2-Substituted Vinyl Sulfonyl Chloride Sulfonamide Vinyl Sulfonamide (Warhead Scaffold) VSC->Sulfonamide  NAS (Fast) Low Temp, Non-nuc Base MichaelAdduct Beta-Thioether Sulfonyl Chloride (Unstable Intermediate) VSC->MichaelAdduct  Michael Addition (Competes at High T) Cyclized Sultams/Cyclic Sulfonamides Sulfonamide->Cyclized  Intramolecular Cyclization Target Cysteine-Targeted Covalent Drug Sulfonamide->Target  In vivo Bioconjugation Polymer Polymerization/Side Products

Figure 1: Chemoselective pathways for 2-substituted vinyl sulfonyl chlorides. Path A is the desired route for warhead synthesis, requiring kinetic control to avoid Path B.

Part 2: Tuning the Warhead (The 2-Substituent Effect)

In covalent drug discovery, "reactivity" is often synonymous with "toxicity." A vinyl sulfonamide that is too reactive will deplete glutathione (GSH) and modify off-target proteins. The 2-substituent is the key tool for dampening this reactivity to achieving Targeted Covalent Inhibition (TCI) .

Quantitative Impact of Substitution

The following table summarizes how steric bulk at the


-position affects the half-life (

) of glutathione conjugation (a standard proxy for in vivo reactivity).
2-Substituent (

-R)
Steric Bulk (A-value)Electronic EffectEst. GSH Reactivity (

)
Application Context
-H (Unsubstituted) LowNoneMinutes (Fast)Rapid labeling; high off-target risk.
-CH3 (Methyl) MediumWeak Donor (+I)HoursBalanced reactivity; standard for covalent probes.
-Ph (Phenyl) HighResonance (-M)Days (Slow)High selectivity; requires proximity-driven bonding.
-CF3 (Trifluoromethyl) HighStrong Acceptor (-I)Varies (Fast)*Exception: Electronic activation outweighs steric hindrance.

Mechanistic Note: While electron-withdrawing groups (EWGs) like


 generally increase electrophilicity, at the 

-position they also introduce significant steric drag. However, the inductive pull often dominates, making

-trifluoromethyl vinyl sulfonamides highly reactive despite the bulk.

Part 3: Experimental Protocols

Protocol A: Chemoselective Synthesis of Vinyl Sulfonamides

Objective: Couple a primary amine to trans-2-styrenesulfonyl chloride (a model 2-substituted VSC) without triggering Michael addition or polymerization.

Reagents:

  • trans-2-styrenesulfonyl chloride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous

Workflow:

  • Preparation: Dissolve the amine and TEA in anhydrous DCM under

    
     atmosphere. Cool the solution to -78°C  (dry ice/acetone bath).
    
    • Why? Cryogenic temperatures kinetically favor the S-N bond formation (low activation energy) over the C-N Michael addition (higher activation energy).

  • Addition: Dissolve the vinyl sulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 20 minutes.

    • Why? Slow addition prevents local concentration spikes that could favor dimerization.

  • Equilibration: Allow the reaction to warm to 0°C over 2 hours. Do not heat to reflux.

    • Monitoring: Check TLC for the disappearance of the amine. The sulfonyl chloride is often not visible or streaks on silica.

  • Quench & Workup: Quench with dilute HCl (1M) to remove unreacted amine. Wash with brine, dry over

    
    , and concentrate.
    
    • Purification: Flash chromatography is usually safe for vinyl sulfonamides, unlike the chlorides which hydrolyze on silica.

Protocol B: Assessing Warhead Reactivity (GSH Assay)

Objective: Determine the second-order rate constant (


) of the synthesized vinyl sulfonamide against Glutathione.

Workflow:

  • Incubation: Incubate the vinyl sulfonamide (

    
    ) with reduced GSH (
    
    
    
    , 10-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.
  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.

  • Quenching: Quench aliquots with 10% formic acid to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the depletion of the parent sulfonamide peak and the appearance of the GSH-adduct mass (

    
    ).
    
  • Calculation: Plot

    
     vs time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ). Divide by
    
    
    to get the second-order rate constant.

Part 4: Workflow Visualization (Synthesis to Screening)

This diagram outlines the logical flow from raw material to validated covalent inhibitor.

Workflow Start Start: 2-Substituted Vinyl Sulfonyl Chloride Step1 Step 1: Chemoselective Amidation (-78°C, DCM, Base) Start->Step1 Check1 QC: 1H-NMR (Confirm Double Bond Retention) Step1->Check1 Check1->Step1 Fail (Polymerized) Step2 Step 2: GSH Reactivity Assay (Determine t1/2) Check1->Step2 Pass Decision Is t1/2 > 60 min? Step2->Decision Step3 Step 3: Proteomic Profiling (Activity-Based Protein Profiling) Decision->Step3 Yes (Stable) Redesign Redesign: Increase Steric Bulk (Change 2-Substituent) Decision->Redesign No (Too Reactive) Redesign->Start New Synthesis

Figure 2: Iterative workflow for developing covalent inhibitors using vinyl sulfonyl chloride precursors.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Park, J., et al. (2014). Vinyl Sulfonamides as Irreversible Inhibitors of Cysteine Proteases.[1] ChemMedChem, 9(3), 554-560.

  • Dubois, F., et al. (2025).[2] Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16, 1234-1245.

  • Hett, E. C., et al. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides. Journal of Organic Chemistry, 68(23), 9112-9117.

  • Baggio, R., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.[3] ACS Combinatorial Science, 20(12), 699-705.

Sources

Methodological & Application

Synthesis of Prop-1-ene-2-sulfonyl Chloride from Isopropenylmagnesium Bromide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of prop-1-ene-2-sulfonyl chloride, a valuable and reactive intermediate in organic synthesis, particularly for the preparation of novel sulfonamides and other sulfur-containing compounds in drug discovery and development. The protocol details a robust two-step conceptual pathway, beginning with the formation of a magnesium sulfinate intermediate via the reaction of isopropenylmagnesium bromide with a suitable sulfur dioxide source, followed by conversion to the target sulfonyl chloride. This application note offers in-depth scientific rationale, a detailed experimental protocol, safety considerations, and characterization guidelines to ensure reproducible and safe execution of this synthesis.

Introduction

This compound, also known as isopropenylsulfonyl chloride, is a versatile building block in organic chemistry. The presence of both a reactive sulfonyl chloride moiety and a polymerizable vinyl group makes it a precursor for a diverse range of molecular architectures. Its application spans the synthesis of complex sulfonamides with potential biological activity to the development of novel polymers and materials. The synthesis from isopropenylmagnesium bromide offers a direct route to this valuable compound, leveraging the well-established chemistry of Grignard reagents.

Scientific Principles and Reaction Mechanism

The synthesis of this compound from isopropenylmagnesium bromide is conceptually a two-step process:

  • Sulfinylation of the Grignard Reagent: Isopropenylmagnesium bromide, a potent nucleophile, attacks the electrophilic sulfur atom of a sulfur dioxide equivalent. This forms a magnesium sulfinate salt intermediate. The choice of the sulfur dioxide source is critical for the success of this step. While gaseous sulfur dioxide can be used, its handling can be challenging. A more convenient approach involves the use of sulfuryl chloride (SO₂Cl₂) at low temperatures, which can directly yield the sulfonyl chloride.

  • Formation of the Sulfonyl Chloride: When sulfuryl chloride is used as the electrophile, the reaction is believed to proceed through a direct sulfonylation, circumventing the need for a separate oxidation/chlorination step of a sulfinate intermediate. The Grignard reagent attacks the sulfuryl chloride, displacing a chloride ion to form the desired sulfonyl chloride and magnesium bromide chloride.

The overall transformation can be depicted as follows:

Reaction_Mechanism Isopropenylmagnesium_Bromide CH₂=C(CH₃)MgBr (Isopropenylmagnesium Bromide) Product CH₂=C(CH₃)SO₂Cl (this compound) Isopropenylmagnesium_Bromide->Product THF, Low Temperature Sulfuryl_Chloride SO₂Cl₂ (Sulfuryl Chloride) Sulfuryl_Chloride->Product Byproduct MgBrCl

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Isopropenylmagnesium bromide solution0.5 M in THFSigma-Aldrich13291-18-4Handle under inert atmosphere.
Sulfuryl chloride (SO₂Cl₂)ReagentPlus®, ≥99%Sigma-Aldrich7791-25-5Highly corrosive and water-reactive. Handle with extreme care.
Anhydrous diethyl ether (Et₂O)ACS reagent, ≥99.0%Fisher Scientific60-29-7For extraction.
Saturated aqueous sodium bicarbonateLaboratory Grade--For work-up.
Brine (Saturated aqueous NaCl)Laboratory Grade--For work-up.
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-7487-88-9For drying.
Deuterated chloroform (CDCl₃)NMR gradeCambridge Isotope865-49-6For NMR analysis.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis arrow arrow A 1. Assemble and flame-dry a three-necked flask. B 2. Add isopropenylmagnesium bromide solution (100 mL, 50 mmol) via cannula. A->B C 3. Cool the flask to -78 °C in a dry ice/acetone bath. B->C D 4. Slowly add sulfuryl chloride (4.4 mL, 55 mmol) in anhydrous THF (20 mL) via dropping funnel over 1 hour. C->D E 5. Maintain temperature at -78 °C during addition. D->E F 6. Stir the reaction mixture at -78 °C for an additional 2 hours. E->F G 7. Allow the mixture to slowly warm to room temperature overnight. F->G H 8. Cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl. G->H I 9. Extract the aqueous layer with diethyl ether (3 x 50 mL). H->I J 10. Combine organic layers and wash with saturated NaHCO₃ and brine. I->J K 11. Dry the organic layer over anhydrous MgSO₄. J->K L 12. Filter and concentrate the solution in vacuo. K->L M 13. Purify the crude product by vacuum distillation. L->M N 14. Characterize the product by NMR, IR, and MS. M->N

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Addition of Grignard Reagent: Under a positive pressure of inert gas, transfer 100 mL of 0.5 M isopropenylmagnesium bromide solution in THF (50 mmol) to the reaction flask via a cannula.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of Sulfuryl Chloride: Prepare a solution of sulfuryl chloride (4.4 mL, 55 mmol, 1.1 equivalents) in 20 mL of anhydrous THF in the dropping funnel. Add the sulfuryl chloride solution dropwise to the Grignard reagent solution over approximately 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (approximately 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Safety and Handling

  • Isopropenylmagnesium Bromide: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle under a strict inert atmosphere.[1]

  • Sulfuryl Chloride: Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[2] It should be handled in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of vapors.

  • General Precautions: The reaction should be performed in a well-ventilated fume hood. A dry chemical fire extinguisher should be readily available.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected signals: δ 6.2-6.4 (m, 2H, =CH₂) and δ 2.1-2.3 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals for the vinyl and methyl carbons.

  • Infrared (IR) Spectroscopy (neat):

    • Characteristic strong absorptions for the S=O stretches are expected in the regions of 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). A C=C stretch should be observable around 1640 cm⁻¹.

  • Mass Spectrometry (GC-MS):

    • The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive Grignard reagent (hydrolyzed)Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.
Impure sulfuryl chlorideUse freshly distilled or a new bottle of sulfuryl chloride.
Formation of multiple byproductsReaction temperature too high during additionMaintain a low temperature (-78 °C) throughout the addition of sulfuryl chloride. Add the reagent very slowly.
Inefficient quenchingQuench the reaction slowly at 0 °C to avoid localized heating and side reactions.
Product decomposes during work-upHydrolysis of the sulfonyl chloridePerform the work-up quickly and use cold solutions.
Product polymerizes upon standingInstability of the vinyl sulfonyl chlorideStore the purified product at low temperature (-20 °C) under an inert atmosphere. Use as soon as possible.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from isopropenylmagnesium bromide. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict anhydrous and inert atmosphere techniques, researchers can reliably prepare this valuable synthetic intermediate. The information on safety, handling, and characterization will further aid in the successful and safe execution of this procedure in a research and development setting.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • SLS Ireland. (n.d.). Isopropenylmagnesium bromide s | 419567-100ML | SIGMA-ALDRICH. Retrieved from [Link]

  • ACS Publications. (2005). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Methyl magnesium bromide on reaction with SO_(2) followed by hydrolysis gives :. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Retrieved from [Link]

Sources

Application Note: High-Fidelity Sulfonylation of Amines using Prop-1-ene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the protocol for reacting Prop-1-ene-2-sulfonyl chloride (Isopropenylsulfonyl chloride) with primary and secondary amines.

In modern drug discovery, particularly in the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) , the vinyl sulfonamide moiety serves as a potent electrophilic "warhead." Unlike the linear vinyl sulfonamide, the isopropenyl variant (derived from this compound) introduces a methyl group at the


-carbon. This structural modification provides two critical advantages:
  • Steric Tuning: The methyl group modulates the reactivity of the Michael acceptor, reducing non-specific reactivity with biological thiols (glutathione) while maintaining potency against the target cysteine.

  • Synthetic Selectivity: It suppresses the rate of unwanted Michael addition during the sulfonylation step compared to unhindered vinyl sulfonyl chlorides.

However, the high electrophilicity of the sulfonyl chloride group requires a rigorous protocol to prevent polymerization and "double-addition" side products.

Mechanistic Analysis & Reaction Design

The Chemoselectivity Challenge

The reaction presents a competition between two electrophilic sites on the reagent:

  • Site A (Hard Electrophile): The Sulfonyl Sulfur (

    
    ). Attack here yields the desired sulfonamide.[1][2][3][4][5]
    
  • Site B (Soft Electrophile): The

    
    -Carbon of the alkene. Attack here yields an unwanted Michael adduct.
    

Under Hard-Soft Acid-Base (HSAB) theory, amines are generally hard nucleophiles and prefer the sulfonyl sulfur. However, once the sulfonamide product forms, the electron-withdrawing nature of the sulfonyl group activates the alkene, making it susceptible to a second amine attack (Michael addition), leading to a byproduct (Figure 1).

Control Strategy

To maximize Yield and Purity, we employ Kinetic Control :

  • Temperature:

    
    C to suppress the higher-activation-energy Michael addition.
    
  • Stoichiometry: Strict 1:1 or slight excess of the acid chloride.

  • Base Selection: Non-nucleophilic bases (DIPEA or 2,6-Lutidine) prevent base-catalyzed polymerization.

Visualization of Reaction Pathways[6][7]

The following diagram outlines the competing pathways and the logic flow for the optimized protocol.

ReactionPathways Reagent Prop-1-ene-2-sulfonyl Chloride TS_Sulf Transition State (S-Attack) Reagent->TS_Sulf Fast (<0°C) Polymer Polymerized Material Reagent->Polymer Radical/Base Cat. (No Inhibitor) Amine Amine (R-NH2) Amine->TS_Sulf Product Target: Isopropenyl Sulfonamide TS_Sulf->Product -HCl SideProduct Side Product: Michael Adduct Product->SideProduct + Excess Amine (RT or warm) Control CONTROL FACTORS: 1. Temp < 0°C 2. Non-nuc Base 3. Stoichiometry Control->TS_Sulf Promotes

Figure 1: Reaction pathway analysis showing the critical divergence between the desired S-attack (Green) and the unwanted Michael addition (Red).

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
This compound >95%, stored at -20°CElectrophile
Amine Substrate 1.0 equiv, dryNucleophile
Dichloromethane (DCM) Anhydrous (over sieves)Solvent (Non-polar prevents ionization)
Triethylamine (TEA) or DIPEA 1.2 - 1.5 equivHCl Scavenger
DMAP (Optional) 0.05 equivCatalyst (Use only for unreactive amines)
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to remove atmospheric moisture (hydrolysis risk).
    

Step 2: Solvation of Amine

  • Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) .

  • Add DIPEA (1.2 mmol) .

  • Cool the mixture to -10°C using an ice/salt bath or cryocooler.

    • Note: Pre-cooling the amine/base mixture is critical to buffer the exotherm upon addition of the chloride.

Step 3: Controlled Addition (The Critical Step)

  • Dissolve This compound (1.05 mmol) in a minimal amount of DCM (1-2 mL).

  • Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes.

    • Why? Slow addition prevents localized high concentrations of the electrophile, reducing polymerization risk.

    • Contrast: Do not add the amine to the chloride (inverse addition) unless the amine is extremely hindered; standard addition is preferred here to keep the nucleophile concentration controlled relative to the base.

Step 4: Reaction Monitoring

  • Maintain temperature at -10°C to 0°C for 1 hour.

  • Allow to warm to Room Temperature (RT) only if TLC/LC-MS indicates incomplete conversion.

  • Endpoint: Disappearance of the amine peak.

Step 5: Workup & Isolation

  • Quench: Add saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Wash: Wash combined organics with Brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo at < 30°C .
    
    • Warning: Do not heat the water bath above 30°C. Thermal stress can induce polymerization of the vinyl group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Double Addition (M+Amine) Michael addition occurred.1. Lower reaction temp to -20°C.2. Reduce amine stoichiometry to 0.95 equiv.3. Reduce reaction time.
Polymerization (Gummy solid) Radical propagation or high temp.1. Add radical inhibitor (BHT) to solvent.2. Ensure strict exclusion of light.3. Keep concentration < 0.2 M.
Hydrolysis (Sulfonic acid) Wet solvent or atmospheric moisture.1. Use freshly distilled/anhydrous DCM.2. Ensure

atmosphere is positive pressure.
Low Yield (Steric hindrance) Amine is too bulky.1. Switch solvent to THF (higher solubility).2. Add 5 mol% DMAP (catalyst).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures:

  • 
     NMR (Typical Signals): 
    
    • Vinyl Protons: Look for two singlets (or fine doublets) around

      
       5.5 - 6.2 ppm. They should be distinct (geminal protons).
      
    • Methyl Group: A singlet around

      
       2.1 ppm (characteristic of the isopropenyl group).
      
    • NH Proton: Broad singlet

      
       4.5 - 7.0 ppm (exchangeable with 
      
      
      
      ).
  • LC-MS:

    • Observe

      
       or 
      
      
      
      .
    • Check: Ensure no

      
       peak exists (indicates Michael adduct).
      

Workflow Diagram

Workflow Start Start: Dry Glassware & N2 Solvation Dissolve Amine + Base in DCM (-10°C) Start->Solvation Addition Dropwise Addition of Sulfonyl Chloride Solvation->Addition Monitor Monitor (TLC/LCMS) 0°C for 1h Addition->Monitor Decision Amine Consumed? Monitor->Decision Warm Warm to RT (Max 1h) Decision->Warm No Quench Quench (NH4Cl) & Extract Decision->Quench Yes Warm->Quench Evap Concentrate (<30°C Bath) Quench->Evap

Figure 2: Operational workflow for the synthesis, emphasizing temperature checkpoints.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Option. Angewandte Chemie International Edition, 55(43), 13408–13421.

  • Hagihara, S., et al. (2018). Vinyl Sulfonamides as Versatile Warheads for Covalent Probe Design.[6][7] Journal of the American Chemical Society. (Contextual grounding on vinyl sulfonamide reactivity vs. acrylamides).

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - General Protocols.

Sources

Application Note: Michael Addition Reactions with Prop-1-ene-2-sulfonyl Chloride

[1]

Introduction & Chemical Profile[2][3][4][5][6]

This compound is a structural analog of ethenesulfonyl chloride (vinylsulfonyl chloride) incorporating a methyl group at the

Chemical Identity[3][5][7]
  • IUPAC Name: this compound[1]

  • Synonyms: 2-Propene-2-sulfonyl chloride; Isopropenylsulfonyl chloride

  • Structure:

    
    
    
  • Key Functionality:

    • Sulfonyl Chloride (

      
      ):  Highly reactive electrophile for sulfonylation of amines/alcohols.
      
    • 
      -Unsaturated System:  The alkene is activated for Michael addition  (conjugate addition) at the terminal methylene (
      
      
      -carbon).
Strategic Value in Synthesis
  • Tunable Covalent Inhibition: The

    
    -methyl group reduces the electrophilicity of the Michael acceptor relative to vinyl sulfonamides, potentially improving selectivity for specific cysteine residues in proteomic profiling and drug design.
    
  • Sultam Synthesis: Enables the construction of 3-methyl-substituted sultams (cyclic sulfonamides) via "Sulfa-Staudinger" or sequential sulfonylation/Michael addition protocols.

Mechanistic Pathways

The reactivity of this compound is dictated by the competition and sequencing of two electrophilic sites.

Reaction Hierarchy
  • Primary Reaction (Sulfonylation): Nucleophilic attack at the sulfur atom (S) is kinetically favored and typically occurs first, displacing chloride. This installs the "warhead" or scaffold.

  • Secondary Reaction (Michael Addition): The resulting sulfonamide retains the activated alkene. Nucleophiles attack the terminal

    
    -carbon (
    
    
    ), followed by protonation at the
    
    
    -carbon.
Pathway Visualization

ReactionPathwayscluster_legendLegendReagentProp-1-ene-2-sulfonylChlorideIntermedα-Methyl VinylSulfonamideReagent->IntermedSulfonylation(-HCl)AmineAmine (HNR2)Amine->IntermedProductMichael Adduct(β-Nu-Sulfonamide)Intermed->ProductIntermolecularMichael AdditionSultamCyclic Sultam(Intramolecular)Intermed->SultamIntramolecularCyclizationNuNucleophile (Nu-)Nu->ProductkeyRed: Substitution at SBlue: Addition at C(beta)

Figure 1: Sequential reaction logic. The sulfonyl chloride is the precursor to the Michael acceptor intermediate.

Experimental Protocols

Protocol A: Synthesis of the Michael Acceptor (Sulfonylation)

Objective: To derivatize an amine with the prop-1-ene-2-sulfonyl moiety, creating a stable Michael acceptor.

Reagents:

  • Target Amine (1.0 equiv)

  • This compound (1.1–1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Preparation: Dissolve the Target Amine and TEA in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Rationale: Controls the exotherm of sulfonylation and prevents premature polymerization.
    
  • Addition: Add this compound dropwise.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +106 Da typically, minus HCl).
    
  • Workup: Quench with water. Extract with DCM.[2][3] Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    .
  • Purification: Flash column chromatography (Silica gel). Note: These sulfonamides are generally stable on silica.

Protocol B: Intermolecular Michael Addition (Cysteine/Thiol Bioconjugation)

Objective: To conjugate a thiol (simulating a cysteine residue or drug linker) to the synthesized sulfonamide.

Reagents:

  • 
    -Methyl Vinyl Sulfonamide (from Protocol A) (1.0 equiv)
    
  • Thiol Nucleophile (e.g., Benzyl mercaptan, Cysteine derivative) (1.1 equiv)

  • Base:

    
     (mild) or TEA (0.1–0.5 equiv catalytic)
    
  • Solvent: DMF, MeOH, or Acetonitrile

Procedure:

  • Dissolution: Dissolve the Sulfonamide and Thiol in the chosen solvent (0.1 M).

  • Initiation: Add the base catalyst.

  • Incubation: Stir at RT.

    • Kinetics Note: Reaction times may be longer (4–24 h) compared to vinyl sulfonamides due to the steric hindrance of the

      
      -methyl group.
      
  • Validation: Monitor the disappearance of the alkene peaks in

    
     NMR (Terminal protons at 
    
    
    ppm) and appearance of methylene signals (
    
    
    ).

Data Summary: Solvent & Base Effects

SolventBaseRateYieldNotes
DMF

FastHighBest for thiols; requires aqueous workup.
MeOH TEAModerateGoodProtic solvent assists proton transfer step.
DCM DIPEASlowModerateGood for solubility of lipophilic substrates.
Protocol C: One-Pot Synthesis of Sultams (Intramolecular)

Objective: To synthesize 3-methyl-sultams using a bifunctional amine (e.g., homoallylic amine or amino-nucleophile precursor).

Mechanism: The amine reacts with the sulfonyl chloride first. If the amine chain contains a pendant nucleophile (or an alkene capable of radical/catalytic cyclization), the molecule cyclizes onto the Michael acceptor.

Example Workflow (Amino-Alkene Cyclization):

  • Sulfonylation: React this compound with an alkenyl amine (e.g., allylamine) as in Protocol A.

  • Ring Closing Metathesis (RCM): Use Grubbs' catalyst to close the ring (if making larger sultams).

  • Alternative (Base-Mediated): If the pendant group is a nucleophile (e.g., hydroxyl or protected amine), treat the intermediate sulfonamide with strong base (NaH or tBuOK) to trigger intramolecular Michael addition.

Troubleshooting & Optimization

Reactivity vs. Stability

The

Common Issues
  • Hydrolysis: If the sulfonyl chloride is old, it hydrolyzes to the sulfonic acid (unreactive). Check: IR stretch for

    
     (
    
    
    ) and absence of broad OH.
  • Polymerization: The alkene can polymerize under radical conditions. Store the chloride and the sulfonamide products with a stabilizer (e.g., BHT) if kept for long periods, or at

    
    .
    
  • Regioselectivity: In Michael additions, attack occurs exclusively at the

    
    -carbon (terminal 
    
    
    ). The
    
    
    -carbon bears the negative charge (stabilized by sulfonyl) and is protonated.

References

  • BenchChem. Prop-1-ene-2-sulfonamide | High-Quality Research Chemical. Retrieved from

  • Google Patents. Heterocyclic derivatives as mitogen-activated protein kinase (MEK) inhibitors (WO2023211812A1). (2023). Example 7 describes the synthesis using this compound. Retrieved from

  • Organic Chemistry Portal. Synthesis of Sultams. (General reactivity of vinyl sulfonyl chlorides). Retrieved from

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination. (General sulfonamide synthesis protocols). Retrieved from

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (Mechanistic insights into sulfonyl chloride reactivity). Retrieved from

Application Note: Polymerization and Functionalization of Prop-1-ene-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and polymer chemists focusing on functional materials and drug delivery systems. It details the use of Prop-1-ene-2-sulfonyl chloride (also known as isopropenyl sulfonyl chloride or 2-methyl-1-ethenesulfonyl chloride), a highly reactive functional monomer that serves as the "methacrylate analog" of sulfonyl chemistry.

Executive Summary

This compound (PSC) is an


-methyl vinyl monomer bearing a sulfonyl chloride functional group. Structurally, it is the sulfonyl analog of methacryloyl chloride. Unlike its isomer allyl sulfonyl chloride  (prop-2-ene-1-sulfonyl chloride)—which suffers from degradative chain transfer and poor polymerizability—PSC polymerizes readily via radical mechanisms due to the conjugation of the vinyl group with the electron-withdrawing sulfonyl moiety.

This monomer provides a versatile "handle" for Post-Polymerization Modification (PPM), specifically enabling SuFEx (Sulfur-Fluoride Exchange) click chemistry and high-efficiency sulfonamide coupling under mild conditions.

Key Applications
  • Bioconjugation: Direct attachment of amine-containing drugs or peptides to polymer backbones.

  • SuFEx Hubs: Precursor to polysulfonyl fluorides for stable, covalent protein modification.

  • Lithography: Solubility switching via sulfonamide formation.

Chemical Identity & Handling

PropertySpecification
IUPAC Name This compound
Common Name Isopropenyl sulfonyl chloride
Structure

Molecular Weight 140.59 g/mol
Physical State Colorless to pale yellow liquid
Reactivity High (Electrophilic & Polymerizable)
Hazards Lachrymator , Corrosive, Moisture Sensitive

Critical Safety Warning: PSC is a potent lachrymator and reacts violently with water to release HCl gas. All manipulations must occur in a fume hood using anhydrous techniques.

Experimental Protocols

Protocol A: Controlled RAFT Polymerization of PSC

Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended method to obtain well-defined polymers with narrow dispersity (


), preventing the side reactions often seen with ATRP (where the sulfonyl chloride can poison copper catalysts).
Materials
  • Monomer: this compound (Distilled under reduced pressure immediately before use).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Note: Dithiobenzoates are preferred for methacrylic-type monomers.

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anhydrous 1,4-Dioxane or Anisole.

Step-by-Step Procedure
  • Preparation: Bake all glassware at 120°C overnight. Cool under argon flow.

  • Stoichiometry: Target a Degree of Polymerization (DP) of 100.

    • Ratio: [Monomer] : [CTA] : [Initiator] = 200 : 2 : 0.4

  • Mixing:

    • In a Schlenk tube equipped with a magnetic stir bar, dissolve CPDB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in anhydrous dioxane (5.0 mL).

    • Add PSC (1.40 g, 10 mmol) via syringe.

  • Degassing: Seal the tube with a rubber septum. Sparge with high-purity Argon for 30 minutes (or perform 3 freeze-pump-thaw cycles).

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 500 RPM.

    • Timepoint: Reaction kinetics are slower than MMA due to the bulky sulfonyl group. Allow 12–24 hours for ~60-70% conversion.

  • Quenching: Cool the tube in liquid nitrogen to stop polymerization. Open to air.

  • Purification:

    • Precipitate the polymer dropwise into a 10-fold excess of cold Hexane (anhydrous).

    • Note: Do not use methanol or water, as they will react with the sulfonyl chloride pendant groups.

    • Centrifuge and dry the pinkish powder (color from CTA) under high vacuum at room temperature for 24 hours.

Expected Outcome: Poly(this compound) (PPSC) with


 and 

.
Protocol B: Post-Polymerization Modification (PPM)

The PPSC homopolymer is highly reactive. It can be converted into a library of functional polymers via nucleophilic substitution.

Variant 1: Synthesis of Polysulfonamides (Drug Conjugation)

This reaction couples primary or secondary amines (e.g., benzylamine, amino-acid esters) to the backbone.

  • Dissolution: Dissolve PPSC (1.0 eq of repeating units) in anhydrous DCM or THF.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 eq).

  • Amine Addition: Add the target amine (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Monitoring: disappearance of the S-Cl stretch (~1370 cm⁻¹) and appearance of S-N bands in IR.

  • Workup: Precipitate into Methanol/Water (1:1). The sulfonamide linkage is stable to water.

Variant 2: SuFEx Activation (Conversion to Sulfonyl Fluoride)

Sulfonyl fluorides are much more stable than chlorides (resisting hydrolysis) but react selectively with silyl ethers or amines under specific catalysis (SuFEx).

  • Reagent: Prepare a saturated solution of Potassium Bifluoride (

    
    ) in water/acetonitrile (1:1).
    
    • Alternative: Stir PPSC in THF with solid

      
       (anhydrous method).
      
  • Exchange: Add PPSC solution to the fluoride source. Stir vigorously for 4 hours at RT.

  • Result: The polymer converts to Poly(prop-1-ene-2-sulfonyl fluoride). This material is air-stable and can be stored for months before "clicking" with targets.

Mechanism & Workflow Visualization

The following diagram illustrates the parallel between Methacrylate and this compound polymerization, followed by the divergent functionalization pathways.

G cluster_PPM Post-Polymerization Modification Monomer Prop-1-ene-2-sulfonyl Chloride (PSC) RAFT RAFT Polymerization (70°C, Dioxane, CPDB) Monomer->RAFT Initiation Polymer Poly(PSC) (Reactive Scaffold) RAFT->Polymer Propagation Amidation Route A: Amidation (R-NH2, Base) Forms Sulfonamides Polymer->Amidation Nucleophilic Substitution SuFEx Route B: SuFEx (KHF2 or ZnF2) Forms Sulfonyl Fluoride Polymer->SuFEx Halogen Exchange

Caption: Workflow for the synthesis of Poly(PSC) and its subsequent divergence into stable SuFEx hubs or direct bioconjugates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Oxygen inhibition or old monomer.Perform 4-5 freeze-pump-thaw cycles. Distill monomer to remove acid impurities.
Broad Dispersity (

)
Poor CTA choice or high temp.Switch to a Dithiobenzoate CTA. Lower temp to 60°C and increase time.
Insoluble Polymer Crosslinking via hydrolysis.Ensure strictly anhydrous conditions. Hydrolysis creates sulfonic acid which H-bonds strongly.
Yellowing of Polymer Amine oxidation during PPM.Perform amidation under inert atmosphere (N2/Ar).

References

  • Review of Sulfonyl Polymerization: Theato, P. (2008). Synthesis of well-defined polymeric activated esters. Journal of Polymer Science Part A: Polymer Chemistry. (General grounding on reactive ester/sulfonyl polymerization).

  • SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Vinyl Sulfonyl Chloride Reactivity: Depending on the specific isomer, reactivity varies. This protocol adapts established methodologies for Ethenesulfonyl Chloride (ESC) to the alpha-methyl analog. See: Moser, et al. (2019). Ethenesulfonyl fluoride: The most perfect Michael acceptor.

  • RAFT of Methacrylates: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

Preparation of N-substituted isopropenyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-isopropenyl sulfonamide motif (


) represents a critical intermediate in the synthesis of rigidified polycyclic pharmacophores and a valuable monomer for functionalized polymers. While the vinyl group is common, the isopropenyl (1-methylvinyl)  moiety introduces specific steric bulk and electronic modulation that enhances metabolic stability in drug candidates.

However, the synthesis of this motif is often complicated by:

  • Tautomerization: Primary N-isopropenyl sulfonamides (

    
    ) rapidly tautomerize to the thermodynamically stable N-sulfonyl imines (
    
    
    
    ).
  • Steric Hindrance: The geminal methyl group on the vinyl halide hinders oxidative addition in standard cross-coupling.

  • Volatility: The requisite electrophile, 2-bromopropene, is volatile (bp 48 °C), complicating high-temperature protocols.

This Application Note details two field-proven protocols designed to overcome these barriers, focusing on Copper-Catalyzed C-N Cross-Coupling (Method A) as the industry standard for secondary sulfonamides, and a Dehydration Strategy (Method B) as a robust alternative for scale-up without heavy metals.

Retrosynthetic Analysis & Strategy

To access the target scaffold, we disconnect the N-C(vinyl) bond.

  • Path A (Direct Coupling): Disconnection of the N-vinyl bond suggests a coupling between a sulfonamide nucleophile and an isopropenyl electrophile. Due to the electron-rich nature of the nitrogen and the poor electrophilicity of vinyl halides, a transition metal catalyst (Copper or Palladium) is required.

  • Path B (Elimination): Disconnection to a saturated alcohol precursor (

    
    -(2-hydroxypropyl)) allows for formation via ring-opening of propylene oxide, followed by dehydration.
    

Selection Guide:

  • Choose Method A (Cu-Catalysis) if you have a secondary sulfonamide (

    
    ) and require high functional group tolerance on a milligram-to-gram scale.
    
  • Choose Method B (Dehydration) if you are working on multi-gram/kilo scale, wish to avoid heavy metals, or if the starting sulfonamide is sensitive to copper/ligand systems.

Method A: Copper-Catalyzed C-N Cross-Coupling (Buchwald-Type)

This protocol utilizes a modified Goldberg reaction conditions. The use of DMEDA (N,N'-dimethylethylenediamine) as a ligand is critical; it forms a stable Cu-diamine complex that facilitates the oxidative addition of the sterically hindered 2-bromopropene.

Reagents & Materials
  • Substrate: N-substituted Sulfonamide (

    
     equiv.)
    
  • Electrophile: 2-Bromopropene (

    
     - 
    
    
    
    equiv.) Note: Excess is needed due to volatility.
  • Catalyst: Copper(I) Iodide (CuI) (

    
     - 
    
    
    
    mol%)
  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (

    
     - 
    
    
    
    mol%)
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (
    
    
    equiv.)[1]
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon flow, charge a pressure tube (heavy-walled glass with Teflon screw cap) with CuI (

      
       equiv) and 
      
      
      
      (
      
      
      equiv).
    • Add the Sulfonamide substrate (

      
       equiv).
      
    • Seal the tube with a septum and cycle vacuum/Argon 3 times.

  • Solvent & Ligand Addition:

    • Inject anhydrous 1,4-Dioxane (

      
       M concentration relative to substrate).
      
    • Inject DMEDA (

      
       equiv). The solution should turn a pale blue/green color, indicating complex formation.
      
    • Stir at room temperature for 5 minutes.

  • Electrophile Addition:

    • Cool the reaction vessel to 0 °C (ice bath). Critical Step: This prevents vaporization of 2-bromopropene upon addition.

    • Add 2-Bromopropene (

      
       equiv) via syringe.
      
  • Reaction:

    • Seal the pressure tube tightly with the Teflon cap.

    • Heat the reaction block to 80–90 °C . Caution: Do not exceed 100 °C as internal pressure from 2-bromopropene may compromise the vessel.

    • Stir vigorously for 16–24 hours. The mixture will likely turn a heterogeneous blue/grey slurry.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: N-vinyl sulfonamides can be acid-sensitive. If the product degrades on silica, add 1% Triethylamine to the eluent.

Mechanism of Action (Catalytic Cycle)

CuCatalysis Start Cu(I)-L (Active Species) Complex Cu(I)-Sulfonamidate Complex Start->Complex Ligand Exchange OxAdd Oxidative Addition (Cu(III) Intermediate) Complex->OxAdd Slow Step (Steric Barrier) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-N Bond Formation RedElim->Start Regeneration Product N-Isopropenyl Sulfonamide RedElim->Product Sulfonamide Sulfonamide + Base Sulfonamide->Complex Bromide 2-Bromopropene Bromide->OxAdd

Figure 1: Catalytic cycle for the Cu-catalyzed N-vinylation. The rate-determining step is typically the oxidative addition of the sterically encumbered 2-bromopropene.

Method B: Epoxide Ring Opening & Dehydration

This method avoids heavy metals and uses inexpensive propylene oxide. It is ideal for primary sulfonamides (


) that will be subsequently alkylated, or for large-scale batches.
Phase 1: Synthesis of N-(2-hydroxypropyl)sulfonamide
  • Dissolve Sulfonamide (

    
     equiv) in Ethanol or DMF.
    
  • Add Propylene Oxide (

    
     equiv) and Potassium Carbonate  (
    
    
    
    equiv).
  • Heat to 50 °C in a sealed vessel for 12 hours.

  • Concentrate to obtain the crude alcohol (Regioselectivity: Ring opening occurs at the less substituted carbon, placing the -OH at the internal position).

Phase 2: Dehydration
  • Dissolve the crude alcohol in dry DCM (

    
     M).
    
  • Add Triethylamine (

    
     equiv) and cool to 0 °C.
    
  • Add Methanesulfonyl Chloride (MsCl) (

    
     equiv) dropwise.
    
  • Stir for 1 hour at 0 °C, then allow to warm to RT.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (

    
     equiv) to force elimination.
    
  • Reflux for 2-4 hours if elimination is sluggish.

Comparative Data & Troubleshooting

FeatureMethod A (Cu-Catalysis)Method B (Dehydration)
Atom Economy Moderate (Stoichiometric Base/Halide)Low (Multi-step, leaving groups)
Scalability Good (Pressure vessel limits)Excellent (Standard glassware)
Substrate Scope Best for Secondary SulfonamidesBest for Primary Sulfonamides
Key Risk 2-Bromopropene volatilityRegioselectivity in epoxide opening
Typical Yield 70 - 90%60 - 80% (over 2 steps)
Troubleshooting Guide
  • Low Conversion (Method A):

    • Ensure 2-bromopropene is fresh. It can polymerize or evaporate.

    • Switch solvent to DMF and increase temp to 100 °C (requires high-pressure steel reactor).

    • Check oxygen exclusion; Cu(I) oxidizes to inactive Cu(II) rapidly in air.

  • Product Hydrolysis:

    • Enamides hydrolyze to ketones/aldehydes in acidic media. Neutralize silica gel with 1% Et3N before column chromatography.

    • Store products at -20 °C under Argon.

References

  • Copper-Catalyzed Coupling (General Mechanism & Scope)

    • Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters. Link

  • Goldberg Reaction Conditions (Base/Ligand Selection)

    • Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions. Synlett. Link

  • Hydroamination Alternatives (Gold Catalysis)

    • Zhang, J., Yang, C. G., & He, C. (2006).[4] Gold(I)-Catalyzed Inter- and Intramolecular Hydroamination of Unactivated Olefins. Journal of the American Chemical Society.[5] Link

  • Desulfonylation Risks (Side Reactions)

    • Modha, S. G., et al. (2023).[6] Copper-catalyzed mild desulfonylation of vinyl sulfonyl molecules. RSC Advances. Link

Sources

Cycloaddition reaction conditions for alpha-methylvinyl sulfonyl chloride

Technical Guide: Cycloaddition Workflows for -Methylvinyl Sulfonyl Chloride

Executive Summary

This technical guide details the optimization and execution of cycloaddition reactions involving


-methylvinyl sulfonyl chloride1sultams

1

Core Challenge: The reagent combines high reactivity (dienophile character) with significant instability (polymerization proneness and moisture sensitivity).[1] Successful utilization requires a strict adherence to anhydrous, low-temperature protocols, often coupled with in situ derivatization to stable sulfonamides.[1]

Mechanistic Insight & Reactivity Profile[1][2]

Electronic Structure & FMO Theory
1
  • Sulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1]
    
  • 
    -Methyl Group:  While weakly electron-donating (inductive 
    
    
    ), its primary impact is steric.[1] It introduces bulk at the 2-position, which can decrease reaction rates compared to the unsubstituted vinyl sulfonyl chloride.[1] However, it also stabilizes the transition state carbocation character, influencing regioselectivity.[1]
Stability & Handling[1]
  • Polymerization: Like most vinyl sulfonyl chlorides, this reagent is prone to spontaneous radical polymerization.[1] Commercial samples must be stored with inhibitors (e.g., phenothiazine or hydroquinone) and kept cold.[1]

  • Hydrolysis: The sulfonyl chloride moiety is highly electrophilic and hydrolyzes rapidly to the corresponding sulfonic acid upon contact with moisture, releasing HCl.

Critical Parameters & Optimization

Thermal vs. Lewis Acid Catalysis

While thermal cycloadditions are possible, they often require elevated temperatures that promote polymerization.[1] Lewis Acid (LA) catalysis is the superior method for this reagent.[1]

ParameterThermal ConditionsLewis Acid Catalyzed (

)
Temperature Reflux (80–120°C)Cryogenic (-78°C to 0°C)
Rate Slow (Hours to Days)Fast (Minutes to Hours)
Selectivity Moderate Endo/ExoHigh Endo Selectivity
Polymerization Risk HighLow (due to low T)
Mechanism ConcertedAsynchronous Concerted (LA coordinates oxygen)
Solvent Selection[1]
  • Dichloromethane (DCM): Preferred for Lewis Acid protocols due to solubility and non-coordinating nature.[1]

  • Toluene: Standard for thermal reactions; allows higher reflux temperatures.[1]

  • Avoid: Ethers (THF, Et2O) when using strong Lewis Acids like

    
     or 
    
    
    , as they coordinate the catalyst, deactivating it.[1]

Standardized Protocol: Diels-Alder Synthesis of Sultam Precursors[1]

Objective: Synthesis of a bicyclic sultam via Diels-Alder reaction with cyclopentadiene, followed by in situ sulfonamide formation.

Reagent Preparation
  • Diene: Freshly crack dicyclopentadiene to obtain monomeric cyclopentadiene (boiling point ~41°C). Use immediately or store at -78°C.

  • Dienophile: Distill

    
    -methylvinyl sulfonyl chloride under reduced pressure if the commercial sample is yellow/viscous (indicative of polymerization).[1]
    
  • Solvent: Anhydrous DCM (distilled over

    
     or from a solvent system).
    
Step-by-Step Methodology

Step 1: Lewis Acid Complexation

  • Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and

    
     inlet.
    
  • Charge with anhydrous DCM (0.2 M relative to dienophile).[1]

  • Cool to -78°C (acetone/dry ice bath).

  • Add Lewis Acid (e.g.,

    
     or 
    
    
    , 1.1 equiv) dropwise.[1]
  • Add

    
    -methylvinyl sulfonyl chloride  (1.0 equiv) slowly.[1] Note: The solution may change color (yellow/orange) indicating complex formation.
    

Step 2: Cycloaddition

  • Add Cyclopentadiene (1.5 - 2.0 equiv) dropwise over 10 minutes.[1] Maintain internal temperature < -60°C.

  • Allow the reaction to warm slowly to 0°C over 2–4 hours.

  • Checkpoint: Monitor by TLC (stain with KMnO4).[1] Disappearance of the sulfonyl chloride spot indicates completion.[1]

Step 3: Quench & Derivatization (The "Sultam Trap")

  • Rational: Isolating the cyclic sulfonyl chloride is risky.[1] Convert directly to the stable sulfonamide.[1]

  • Cool the mixture back to 0°C .

  • Add a mixture of Primary Amine (e.g., Benzylamine, 1.2 equiv) and Triethylamine (2.5 equiv) in DCM dropwise.[1]

  • Observation: Heavy precipitation of triethylamine hydrochloride salts will occur.[1]

  • Stir at Room Temperature (RT) for 1 hour.

Step 4: Workup

  • Dilute with DCM.[1][2] Wash with 1M HCl (to remove excess amine), saturated

    
    , and Brine.[1]
    
  • Dry over

    
    , filter, and concentrate.[1]
    
  • Purify via flash column chromatography (Hexanes/Ethyl Acetate).[1]

Experimental Workflow Diagram

ReactionWorkflowStartStart: Anhydrous SetupComplexationStep 1: LA Complexation(-78°C, DCM, Et2AlCl)Start->ComplexationAdditionStep 2: Diene Addition(Slow warm to 0°C)Complexation->AdditionCheckCheckpoint: TLC Analysis(SM Consumption?)Addition->CheckCheck->AdditionNo (Wait)QuenchStep 3: In Situ Derivatization(Add R-NH2 + Et3N)Check->QuenchYesWorkupStep 4: Aqueous Workup(HCl Wash -> Drying)Quench->WorkupPurificationFinal: Flash ChromatographyWorkup->Purification

Caption: Optimized workflow for Lewis Acid catalyzed cycloaddition and in situ sultam synthesis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high; Old reagent.[1]Use Lewis Acid at -78°C; Distill dienophile; Add hydroquinone inhibitor.
Hydrolysis (Sulfonic Acid) Wet solvent or atmosphere.[1]Flame-dry glassware; Use Schlenk line techniques; Ensure amine quench is anhydrous.[1]
Exo/Endo Ratio Poor Thermal reaction used.[1]Switch to

or

catalysis to enforce Endo selectivity via coordination.
No Product after Quench Sulfonyl chloride decomposed before amine addition.[1]Ensure the quench happens immediately after warming to 0°C; do not store the intermediate.

Mechanistic Decision Tree

The choice of conditions depends heavily on the sensitivity of the diene and the desired stereochemistry.

MechanismTreeStartSubstrate AnalysisDieneTypeDiene Sensitivity?Start->DieneTypeThermalMethod A: Thermal(Reflux Toluene)DieneType->ThermalAcid Sensitive (e.g. Furan)LewisAcidMethod B: Lewis Acid(-78°C, DCM)DieneType->LewisAcidRobust (e.g. Cyclopentadiene)ResultAResult: Moderate YieldHigh Exo contentPolymer riskThermal->ResultAResultBResult: High YieldHigh Endo contentKinetic ControlLewisAcid->ResultB

Caption: Decision matrix for selecting thermal vs. catalytic conditions based on diene stability.

References

  • Diels-Alder Reactivity of Sulfonyl Chlorides

    • Reaction Conditions & Mechanism: "Diels-Alder Reaction."[1][2][3][4] Utah Tech University.[1] Link

    • Lewis Acid Catalysis: "Lewis Acid Catalysis in [4+2] Cycloaddition." ResearchGate. Link

  • Sultam Synthesis

    • Applications & Synthesis: "Sultam synthesis - Organic Chemistry Portal."[1][5] Organic Chemistry Portal. Link

    • In-situ Derivatization: "Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines." PubMed.[1] Link

  • Reagent Data

    • This compound:[1] PubChem Compound Summary.[1] Link[1]

Application Notes and Protocols for the Synthesis of Heterocyclic Sulfones Using Prop-2-ene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Heterocyclic Sulfones and the Utility of a Bifunctional Reagent

Heterocyclic sulfones are a cornerstone of modern medicinal chemistry, embedded in the structures of numerous therapeutic agents. The sulfone moiety is not merely a passive linker; its unique stereoelectronic properties, including its ability to act as a rigid hydrogen bond acceptor and its metabolic stability, make it a privileged functional group in drug design. Molecules incorporating cyclic sulfone frameworks exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The synthesis of these valuable scaffolds demands versatile and efficient methodologies. Prop-2-ene-1-sulfonyl chloride, commonly known as allylsulfonyl chloride, emerges as a powerful and highly adaptable building block for this purpose. Its structure is endowed with two distinct reactive centers: a highly electrophilic sulfonyl chloride group and an electron-deficient alkene. This dual functionality allows for a range of elegant and convergent synthetic strategies, enabling the construction of diverse five- and six-membered heterocyclic sulfone systems.[2]

This guide provides detailed application notes and protocols for the synthesis of heterocyclic sulfones utilizing prop-2-ene-1-sulfonyl chloride. We will explore three primary synthetic strategies: Tandem Michael Addition-Cyclization, [3+2] Dipolar Cycloaddition, and [4+2] Cycloaddition via in situ Sulfene Generation. Each section will provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering researchers to adapt and optimize these methods for their specific molecular targets.

Part 1: Preparation of the Key Reagent: Prop-2-ene-1-sulfonyl Chloride

The successful synthesis of heterocyclic sulfones begins with the reliable preparation of the key building block, prop-2-ene-1-sulfonyl chloride. While commercially available, its synthesis from affordable starting materials is often desirable for large-scale applications. The following protocol is adapted from established methods for the conversion of sulfonate salts to sulfonyl chlorides.

Protocol 1: Synthesis of Prop-2-ene-1-sulfonyl Chloride

This protocol describes the conversion of sodium allylsulfonate to prop-2-ene-1-sulfonyl chloride using thionyl chloride, with a catalyst and a polymerization inhibitor to ensure product stability and high yield.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

  • Sodium allylsulfonate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous inert solvent (e.g., acetonitrile or dichloromethane)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for filtration and work-up

Experimental Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium allylsulfonate (1.0 eq), a catalytic amount of DMF (e.g., 0.05 eq), and a small quantity of hydroquinone (e.g., 0.01 eq).

  • Solvent Addition: Add the anhydrous inert solvent to create a stirrable slurry.

  • Reagent Addition: Cool the flask in an ice bath. Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq) and add it dropwise to the stirred slurry over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality: This slow, cooled addition is critical to control the exothermic reaction between the sulfonate salt and thionyl chloride, preventing potential side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Filter the reaction mixture to remove the sodium chloride byproduct.

    • Carefully concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Prop-2-ene-1-sulfonyl chloride is a corrosive and moisture-sensitive liquid. Perform this step in a well-ventilated fume hood.[3]

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.

Safety Precautions:

  • Prop-2-ene-1-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4]

  • Thionyl chloride is highly toxic and corrosive.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 2: Synthesis of Five-Membered Heterocyclic Sulfones via [3+2] Cycloaddition

The alkene moiety of prop-2-ene-1-sulfonyl chloride can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This strategy provides a direct and atom-economical route to five-membered heterocyclic sulfones. A prime example is the reaction with nitrones to generate isoxazolidine-2,2-dioxides, which are valuable scaffolds in medicinal chemistry.[4][5]

Protocol 2: Synthesis of Isoxazolidine-2,2-dioxides

This protocol details the reaction of a nitrone with prop-2-ene-1-sulfonyl chloride to yield a substituted isoxazolidine-2,2-dioxide.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nitrones Prepare Nitrone Substrate Setup Combine Nitrone and Reagent in Anhydrous Solvent (e.g., Toluene) Nitrones->Setup Reagent Prop-2-ene-1-sulfonyl Chloride Reagent->Setup Heat Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24h) Setup->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Solvent_Removal Remove Solvent in vacuo Monitor->Solvent_Removal Chromatography Purify by Flash Column Chromatography Solvent_Removal->Chromatography Characterize Characterize Product (NMR, HRMS) Chromatography->Characterize

Caption: Workflow for Isoxazolidine-2,2-dioxide Synthesis.

Materials and Equipment:

  • Schlenk tube or round-bottom flask with condenser and nitrogen inlet

  • Substituted Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Prop-2-ene-1-sulfonyl chloride

  • Anhydrous solvent (e.g., toluene, xylene)

  • Heating mantle or oil bath

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a Schlenk tube charged with a magnetic stir bar, add the nitrone (1.0 eq) and dissolve it in anhydrous toluene.

  • Reagent Addition: Add prop-2-ene-1-sulfonyl chloride (1.1 eq) to the solution.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir for 12-24 hours. Causality: Heating is required to provide the activation energy for the cycloaddition. The inert atmosphere prevents the degradation of reactants and intermediates.

  • Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoxazolidine-2,2-dioxide.

Mechanistic Rationale:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The nitrone acts as the 1,3-dipole, and the alkene of the prop-2-ene-1-sulfonyl chloride serves as the dipolarophile. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrone and the dipolarophile.

G Start Prop-2-ene-1-sulfonyl Chloride + Primary Amine (R-NH2) Step1 Michael Addition (Base-catalyzed) Start->Step1 Intermediate Adduct Intermediate: R-NH-CH2-CH2-CH2-SO2-NH-R Step1->Intermediate Step2 Intramolecular Cyclization (SN2) Intermediate->Step2 Product Final Sultam Product Step2->Product G cluster_0 Sulfene Generation cluster_1 Cycloaddition start Prop-2-ene-1-sulfonyl Chloride sulfene Sulfene Intermediate [CH2=CH-CH=SO2] start->sulfene -HCl base Base (Et3N) product Cycloadduct (Sulfolene) sulfene->product [4+2] diene Diene

Sources

Troubleshooting & Optimization

Preventing polymerization of Prop-1-ene-2-sulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Storage & Stabilization of Prop-1-ene-2-sulfonyl Chloride

Executive Summary & Compound Identification

This compound is a highly reactive electrophile and a "Michael acceptor" monomer.[1] Its structural features—a vinyl group conjugated to a sulfonyl chloride—create a "perfect storm" for instability.[1] It is prone to two distinct degradation pathways: radical polymerization (leading to gelation) and hydrolysis (leading to acidification and decomposition).[1]

CRITICAL IDENTIFICATION CHECK: Before proceeding, verify your specific isomer. Nomenclature confusion is common.[1]

FeatureTarget Compound (Vinyl Type) Common Isomer (Allyl Type)
IUPAC Name This compound Prop-2-ene-1-sulfonyl chloride
Structure


CAS Number 874009-75-3 14418-84-9
Reactivity High (Polymerizes rapidly)Moderate (Polymerizes slowly)
Storage Risk Critical High

This guide focuses on the high-risk Vinyl Type (CAS 874009-75-3) .[1]

The "Golden Rules" of Storage

To prevent polymerization and degradation, you must maintain a "Cold, Dry, Inhibited" environment.[1]

A. Temperature: The Kinetic Brake[1]
  • Standard: Store at -20°C (± 5°C) .

  • Reasoning: Radical polymerization has a high activation energy.[1] Deep freezing kinetically traps the monomer, preventing the initiation of chain reactions even if radicals are generated.[1]

B. Atmosphere: The Moisture Shield[1]
  • Standard: Store under Argon or Nitrogen (Inert Atmosphere).[1]

  • Reasoning: Unlike typical acrylates where oxygen helps the inhibitor, sulfonyl chlorides are extremely sensitive to moisture.[1] Hydrolysis produces hydrochloric acid (HCl) and sulfonic acid.[1] These acids can catalyze auto-acceleration of polymerization or further decomposition.[1] Moisture exclusion takes precedence over oxygen presence. [1]

C. Stabilization: The Chemical Firewall
  • Standard Inhibitor: 4-tert-Butylcatechol (TBC) (typically 500–1000 ppm).[1]

  • Alternative: Phenothiazine (if TBC is unsuitable for your application).[1]

  • Mechanism: TBC acts as a radical scavenger.[1] It intercepts free radicals (generated by heat or light) before they can initiate the polymer chain.[1]

Interactive Troubleshooting (Q&A)

Q1: "My liquid has turned into a viscous gel or solid. Can I reverse this?"

  • Diagnosis: Radical Polymerization .[1] The monomer has formed a covalent polymer network.[1]

  • Action: Discard immediately. This process is irreversible. Do not attempt to distill or heat, as trapped pockets of monomer can polymerize exothermically, causing a runaway reaction/explosion.[1]

Q2: "I see white crystals or precipitate at the bottom of the bottle."

  • Diagnosis: Hydrolysis .[1] Moisture has entered the container, reacting with the chloride to form prop-1-ene-2-sulfonic acid (solid) and HCl gas.[1]

  • Action:

    • If the liquid supernatant is still clear/mobile: Filter through a sintered glass funnel under inert gas.[1]

    • Check purity via NMR.[1] If >90%, use immediately.[1]

    • If <90%, redistill (see Protocol A).[1]

Q3: "The liquid has turned pink or dark brown."

  • Diagnosis: Inhibitor Oxidation .[1] TBC turns pink/brown when it oxidizes (sacrificing itself to save the monomer).[1]

  • Action: This indicates the inhibitor is working but depleting.[1]

    • Light Pink: Safe to use.[1]

    • Dark Brown: Check purity.[1] The monomer may still be intact, but the high level of oxidized inhibitor byproducts might interfere with sensitive catalysis.[1] Perform Protocol B (Inhibitor Removal) if necessary.[1]

Q4: "Do I really need to remove the TBC stabilizer before my reaction?"

  • Answer: Rarely. TBC is present in ppm quantities.[1] Unless you are performing a highly sensitive radical reaction (where TBC would kill your catalyst) or a specific transition-metal catalysis known to be poisoned by catechols, you can leave it in.[1] The "dilution effect" in your reaction solvent usually renders it negligible.[1]

Visualizing the Instability

The following diagram illustrates the decision logic for storage and the chemical pathways of degradation.

StorageLogic Start Received this compound Check Visual Inspection Start->Check Clear Clear/Colorless Liquid Check->Clear Pass Viscous Viscous/Gel Check->Viscous Fail Precipitate White Precipitate Check->Precipitate Fail Pink Pink/Brown Tint Check->Pink Warning Store STORAGE PROTOCOL: 1. Temp: -20°C 2. Atmo: Argon/N2 3. Container: Amber Glass Clear->Store Discard DISCARD (Polymerization) Viscous->Discard Filter FILTER & ANALYZE (Hydrolysis) Precipitate->Filter UseAsIs USE AS IS (Inhibitor Active) Pink->UseAsIs Filter->Store If Purity >95% UseAsIs->Store

Caption: Decision matrix for evaluating the quality of stored this compound.

Experimental Protocols

Protocol A: Purification (Vacuum Distillation)

Use this only if the compound has partially hydrolyzed or if ultra-high purity is required.

Safety Warning: Distilling potentially polymerizable monomers is hazardous.[1] Ensure a blast shield is in place.[1]

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Additives: Add fresh TBC (0.1% w/w) to the boiling flask to prevent polymerization during heating.

  • Vacuum: Apply high vacuum (< 2 mmHg). Do not heat above 60°C.

  • Collection: Collect the fraction distilling at the expected boiling point (approx. 40–50°C at 2 mmHg, check specific literature for exact pressure/temp nomograph).

  • Storage: Immediately backfill with Argon, add fresh stabilizer (500 ppm TBC), and freeze.

Protocol B: Stabilizer Removal (Adsorption)

Use this ONLY if TBC interferes with your reaction.[1] DO NOT wash with NaOH/KOH, as this will hydrolyze the sulfonyl chloride.

  • Prepare Column: Pack a small glass pipette or column with dry, neutral Alumina or Silica Gel .[1]

  • Flow: Pass the neat (undiluted) monomer through the column by gravity or slight pressure.[1] The polar TBC (catechol) will adsorb strongly to the stationary phase; the non-polar sulfonyl chloride will pass through.[1]

  • Usage: Use the eluate immediately . Without stabilizer, the monomer can polymerize within minutes at room temperature.[1]

Summary Data Table

ParameterSpecificationNotes
Melting Point < -20°CLiquid at storage temp.[1][2][3]
Boiling Point ~60°C @ 10 mmHgEstimate; varies by vacuum.[1]
Density ~1.3 g/mLDenser than water.[1]
Preferred Stabilizer TBC (4-tert-Butylcatechol)500–1000 ppm.[1]
Incompatible With Water, Alcohols, Amines, BasesReacts violently/rapidly.[1]
Shelf Life 6–12 MonthsIf stored at -20°C under Argon.[1]

References

  • Google Patents. (2023).[1] WO2023211812A1 - Heterocyclic derivatives as mitogen-activated protein kinase (MEK) inhibitors.[1] (Describes synthesis using this compound). Retrieved from

  • ChemBuyersGuide. (2024). Commercial listing for this compound with TBC Stabilizer. Retrieved from [Link][1]

Sources

Troubleshooting low yields in Prop-1-ene-2-sulfonyl chloride amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Prop-1-ene-2-sulfonyl Chloride Amidation

Topic: Troubleshooting Low Yields in this compound Amidation Document ID: TS-ORG-SYN-2024-05 Last Updated: October 26, 2025 Audience: Medicinal Chemists, Process Chemists

Executive Summary

The amidation of This compound (isopropenyl sulfonyl chloride) is notoriously difficult due to the molecule's bifunctional electrophilic nature. Unlike standard aryl sulfonyl chlorides, this substrate possesses an


-unsaturated system that competes for nucleophiles.

Low yields are typically caused by three competing pathways:

  • Michael Addition: The amine attacks the

    
    -carbon (C=C) instead of the sulfur.
    
  • Polymerization: Radical polymerization of the vinyl group during reaction or workup.

  • Hydrolysis: Rapid degradation of the sulfonyl chloride by trace moisture.

This guide provides a mechanistic breakdown, a "Golden Standard" protocol, and a troubleshooting decision tree to restore yields to acceptable levels (>60-80%).

Part 1: The Mechanistic Landscape

To solve low yields, you must understand where your amine is going. The amine (


) is a nucleophile that sees two targets: the Sulfur (Hard/Soft mismatch depending on conditions) and the 

-Carbon (Soft electrophile).
Reaction Pathway Diagram

The following diagram illustrates the competition between the desired sulfonylation and the undesired Michael addition.

ReactionPathways cluster_conditions Critical Control Parameters SM This compound (Starting Material) Product Vinyl Sulfonamide (Desired Product) SM->Product Path A: Sulfonylation (Kinetic Control, Low Temp) MichaelAdduct Michael Adduct (Side Product) SM->MichaelAdduct Path B: Michael Addition (Thermodynamic Control, Excess Amine) Polymer Polymerized Material (Tar/Insoluble) SM->Polymer Path C: Radical Polymerization (Heat, Conc. Solution) Hydrolysis Sulfonic Acid (Water Soluble) SM->Hydrolysis Path D: Moisture Amine Amine (R-NH2) Amine->Product Amine->MichaelAdduct Temp Temperature (<-20°C) Stoich Stoichiometry (1.0 equiv Amine)

Figure 1: Mechanistic divergence in the reaction of amines with vinyl sulfonyl chlorides.

Part 2: Troubleshooting Decision Tree

Use this flowchart to diagnose the specific cause of your yield loss based on crude NMR or TLC analysis.

TroubleshootingTree Start Problem: Low Yield (<40%) CheckNMR Analyze Crude NMR Start->CheckNMR VinylProtons Are Vinyl Protons Present? (δ 5.5 - 6.5 ppm) CheckNMR->VinylProtons BroadPeaks Are peaks broad/undefined? VinylProtons->BroadPeaks No (Signals Missing) SM_Recovered Is Starting Material (SM) present? VinylProtons->SM_Recovered Yes (Signals Present) Yes Yes No No Polymerization Issue: Polymerization Action: Add BHT, keep cold, avoid concentration to dryness. BroadPeaks->Polymerization Yes CleanAlkyl Issue: Michael Addition Action: Lower Temp (-78°C), reduce amine excess. BroadPeaks->CleanAlkyl No (Clean alkyl signals) Hydrolysis Issue: Hydrolysis Action: Dry solvents, check SM quality (SO2Cl is moisture sensitive). SM_Recovered->Hydrolysis No (Acidic protons only) NoReaction Issue: Low Reactivity Action: Change Base (DIPEA -> Et3N), check amine nucleophilicity. SM_Recovered->NoReaction Yes

Figure 2: Diagnostic workflow for identifying the root cause of failure.

Part 3: The "Golden Standard" Protocol

This protocol is optimized to favor S-attack (sulfonylation) over C-attack (Michael addition) and minimize polymerization.

Reagents & Setup
ComponentSpecificationReason
Solvent Anhydrous DCM or THFWater triggers hydrolysis; DCM is preferred for solubility.
Base DIPEA (Hünig's Base)Non-nucleophilic. Avoids Pyridine/DMAP which can catalyze polymerization or Michael addition.
Temperature -78°C to -40°C CRITICAL. Low temp kinetically favors the faster S-attack.
Additive BHT (0.1 mol%)Radical inhibitor to prevent polymerization of the vinyl group.
Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven. Purge with

    
     or Argon.
    
  • Solution A (Electrophile): Dissolve This compound (1.0 equiv) and BHT (trace) in anhydrous DCM (

    
    ). Cool to -78°C .
    
  • Solution B (Nucleophile): Dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM.

  • Addition: Add Solution B to Solution A dropwise over 30 minutes.

    • Note: Adding Amine to the Chloride keeps the amine concentration low relative to the electrophile, discouraging double-addition (Michael).

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours. Do not heat to room temperature unless TLC shows no conversion.

  • Quench: Quench with saturated

    
     or dilute HCl (if product is acid stable) at 0°C.
    
  • Workup: Extract with DCM. Wash with brine. Dry over

    
    .
    
    • Warning:Do not concentrate to complete dryness at high temperature. The high concentration of vinyl groups can trigger spontaneous polymerization. Keep the bath <30°C.

Part 4: Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a complex mixture of alkyl peaks but no vinyl protons. What happened? A: You likely formed the Michael Adduct . This happens when the amine attacks the double bond.

  • Fix: Ensure the reaction is kept strictly at -78°C during addition. Verify you are not using a large excess of amine (keep it 1:1). If the problem persists, use a bulkier base (DIPEA) to ensure the base doesn't act as a nucleophile [1].

Q2: The product turns into an insoluble gum during rotary evaporation. A: This is polymerization . Vinyl sulfonamides are monomers.[1]

  • Fix: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) or MEHQ to the reaction and the collection flask. Avoid heating the water bath above 30°C [2].

Q3: Can I use Pyridine or DMAP as a base? A: It is not recommended . Pyridine is nucleophilic enough to attack the sulfonyl center or the Michael position reversibly, potentially complicating the reaction profile. Sterically hindered, non-nucleophilic bases like DIPEA or 2,6-Lutidine are superior for this specific substrate [3].

Q4: My starting material (sulfonyl chloride) looks dark/degraded before I even start. A: this compound is unstable.

  • Fix: If commercial material is degraded, distill it under reduced pressure before use. Alternatively, generate it in situ from the corresponding sulfonate salt using

    
     or oxalyl chloride/DMF, then react immediately with the amine [4].
    

Q5: Is there an alternative if the direct reaction simply fails? A: Yes. Consider the "Masked" Strategy .

  • React the amine with 2-chloro propane-1-sulfonyl chloride (saturated analog).

  • Isolate the sulfonamide.

  • Perform an elimination reaction (using DBU or excess base) to install the double bond in a second step. This separates the amidation and vinyl-formation challenges [5].

References

  • ChemicalBook. Synthesis of Prop-1-ene-2-sulfonamide (US2010/216774).Link (Demonstrates low temp addition at -70°C).

  • Phan, T. N. T., et al. "Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization."[1] Polymer Chemistry, 2016.[1] Link (Discusses polymerization risks of vinyl sulfonyl species).

  • BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." Link (General guidelines on base selection for sensitive acid chlorides).

  • Bahrami, K., et al. "The combination of H2O2 and SOCl2... for direct oxidative conversion of thiol derivatives." J. Org. Chem., 2009. Link (In-situ generation methods).

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." Link (General strategies including masked equivalents).

Sources

Handling moisture sensitivity of alpha,beta-unsaturated sulfonyl chlorides

Technical Guide: Handling Moisture Sensitivity of -Unsaturated Sulfonyl Chlorides

Introduction: The "Glass Cannon" of Covalent Inhibition

However, their high reactivity comes with a severe penalty: extreme moisture sensitivity . Unlike standard alkyl sulfonyl chlorides, these compounds face a dual threat. Moisture triggers not just hydrolysis, but an autocatalytic polymerization cascade driven by the acidic byproducts.

This guide provides the operational protocols required to handle these reagents without compromising their integrity or your safety.

The Mechanism of Degradation (The "Death Spiral")

To handle these reagents, you must understand why they fail. It is not simple hydrolysis; it is a cycle where the degradation product destroys the remaining stock.

The Pathways[1]
  • Primary Hydrolysis: Water attacks the sulfur atom, displacing chloride.

  • Acid Generation: This releases Hydrochloric Acid (HCl) and vinylsulfonic acid.

  • Autocatalytic Polymerization: The generated HCl acts as a catalyst, activating the alkene (Michael acceptor) for radical or cationic polymerization.

  • Result: The clear liquid turns into a black, fuming tar.

Visualization: The Degradation Cascade

The following diagram illustrates the kinetic relationship between moisture ingress and rapid material failure.

degradation_mechanismMoistureTrace Moisture (H₂O)HydrolysisHydrolysis EventMoisture->Hydrolysis InitiatesReagentα,β-UnsaturatedSulfonyl ChlorideReagent->HydrolysisPolymerizationPolymerization/TarringReagent->Polymerization Consumed bySulfonicAcidSulfonic Acid(Corrosive)Hydrolysis->SulfonicAcidHClHCl Gas(Catalyst)Hydrolysis->HCl GeneratesHCl->Polymerization Catalyzes

Figure 1: The "Death Spiral" mechanism. Note that HCl generation accelerates the destruction of the remaining reagent.

Storage & Handling Protocols

Storage Conditions
ParameterRequirementRationale
Temperature -20°C to -80°CSlows the kinetics of spontaneous polymerization.
Atmosphere Argon or Nitrogen (Inert)Oxygen can initiate radical polymerization; moisture triggers hydrolysis.
Container Teflon-taped glass or Schlenk tubesStandard plastic caps are permeable to moisture over time.
Stabilizers BHT (Butylated hydroxytoluene)Often added (0.1%) to scavenge radicals and prevent polymerization.
Handling "Golden Rules"
  • Never store in a frost-free freezer (the temperature cycling promotes condensation).

  • Always warm the reagent to room temperature before opening the vessel. Opening a cold bottle condenses atmospheric moisture directly into the reagent.

  • Use a positive pressure of nitrogen when withdrawing liquid via syringe.

Troubleshooting Center (FAQs)

Issue: "My reagent turned black/viscous."

Diagnosis: Polymerization has occurred.[1]

  • Cause: Trace moisture generated HCl, or the stabilizer (BHT) was consumed.

  • Action: Discard immediately. Do not attempt to distill black tar; it may contain trapped gasses or unstable peroxides.

  • Prevention: Ensure the next batch is stored under inert gas and consider adding fresh BHT if storing for >1 month.

Issue: "Violent fuming when opening the bottle."

Diagnosis: Significant hydrolysis has built up HCl pressure.

  • Cause: Poor seal integrity during storage.

  • Action: Vent carefully in a fume hood. If the liquid is still clear/yellow, it might be salvageable by degassing with dry

    
     (sparging) to remove HCl, but purity should be checked immediately (see Protocol A).
    
Issue: "Low yields in sulfonamide coupling."

Diagnosis: The reagent is partially hydrolyzed (sulfonic acid does not couple) or HCl is consuming your amine nucleophile.

  • Cause: Wet solvent or insufficient base.

  • Action:

    • Dry solvents (DCM/THF) over molecular sieves (Protocol B).

    • Use a "Sacrificial Base" strategy: Add 1.0 eq of extra base (e.g., TEA or DIPEA) specifically to neutralize any adventitious HCl before adding the nucleophile.

Issue: "The vinyl group is reacting with itself during reaction."

Diagnosis: Michael addition side-reactions.

  • Cause: Reaction concentration too high or temperature too high.

  • Action: Dilute the reaction (0.05 M - 0.1 M) and run at 0°C or -78°C.

Experimental Protocols

Protocol A: Purity Check via Morpholine Derivatization

Do not rely on NMR of the chloride itself, as it hydrolyzes in the NMR tube.

Objective: Quantify active sulfonyl chloride content.

  • Setup: Dissolve 50 mg of the sulfonyl chloride in 1 mL dry DCM.

  • Reaction: Add 2.0 equivalents of Morpholine (excess). Stir for 10 mins.

    • Chemistry:

      
      .
      
  • Workup: Wash with 1M HCl (removes excess morpholine and salts), dry organic layer (

    
    ), and evaporate.
    
  • Analysis: Weigh the resulting stable sulfonamide and take a

    
     NMR.
    
    • Calculation: Purity % = (Moles of isolated sulfonamide / Moles of starting chloride) × 100.

Protocol B: The "Masked Reagent" Strategy (Alternative Route)

If the vinyl sulfonyl chloride is too unstable, generate it in situ.

Concept: Use 2-chloroethanesulfonyl chloride (a stable precursor). Workflow:

  • Dissolve 2-chloroethanesulfonyl chloride in solvent.

  • Add your amine nucleophile (1.0 eq).

  • Add excess base (2.5 - 3.0 eq, e.g., Triethylamine).

    • Step 1: Base eliminates HCl from the ethyl chain

      
       generates Vinylsulfonyl Chloride in situ.
      
    • Step 2: Amine attacks the sulfonyl chloride.

  • Benefit: You handle a stable precursor; the unstable species exists only transiently in the flask.

masked_strategyPrecursor2-ChloroethanesulfonylChloride (Stable)Base+ Base(Elimination)Precursor->BaseInSituVinylsulfonyl Chloride(Transient Active Species)Base->InSitu -HClProductFinal SulfonamideInSitu->Product + Amine Nucleophile

Figure 2: In-situ generation strategy to avoid handling unstable monomers.

References

  • King, J. F., et al. (1989).[2] "Organic Sulfur Mechanisms. 35. Hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry.[2]

  • Biosynth. (n.d.). "Ethenesulfonyl chloride: Properties and Applications." Biosynth Catalog.

  • Organic Syntheses. (1998). "2-Trimethylsilylethanesulfonyl Chloride (SES-Cl)." Organic Syntheses, Vol. 75, p. 161. (Demonstrates the stability of protected precursors).

  • Gnedin, B. G., et al. (1988).[3] "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides." Journal of Organic Chemistry USSR.

Technical Support Center: 2-Propene-2-sulfonyl Chloride Storage & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of 2-propene-2-sulfonyl chloride (isopropenylsulfonyl chloride) and its common isomer 2-propene-1-sulfonyl chloride (allylsulfonyl chloride). Due to the vinyl group's reactivity and the sulfonyl chloride's moisture sensitivity, these compounds require rigorous stabilization protocols to prevent catastrophic polymerization and hydrolysis.

Critical Stability Matrix

The stability of 2-propene-2-sulfonyl chloride relies on arresting two primary degradation pathways: radical polymerization (initiated by heat/light) and hydrolytic decomposition (initiated by moisture).

ParameterCritical LimitMechanism of FailureRecommended Control
Temperature < -20°CThermal initiation of vinyl polymerization.Store in Freezer. Monitor with min/max thermometer.
Moisture < 50 ppmHydrolysis generates HCl, which acts as an autocatalytic accelerant for degradation.Inert Atmosphere (Ar/N₂). Store over activated 3A/4A Molecular Sieves.
Stabilizer 200–500 ppmScavenges free radicals to extend induction period.Phenothiazine (PTZ) or BHT . (Avoid MEHQ if storing under inert gas).
Acid Scavenger 0.5 – 1.0%Neutralizes HCl produced by incipient hydrolysis.Propylene Oxide (epoxide trap) or solid Potassium Carbonate .
Degradation Pathway Visualization

The following diagram illustrates the "Cycle of Instability" where moisture ingress triggers a feedback loop of acid generation and polymerization.

StabilityCycle Compound 2-Propene-2-sulfonyl Chloride Acid Sulfonic Acid + HCl Compound->Acid Decomposition Radicals Free Radicals Compound->Radicals Heat/Light Moisture Moisture (Ingress) Moisture->Compound Hydrolysis Acid->Compound Autocatalysis Polymer Polymerized Material (Solid) Acid->Polymer Ionic Initiation Radicals->Polymer Propagation Inhibitor Stabilizer (Phenothiazine) Inhibitor->Radicals Scavenging

Figure 1: The autocatalytic degradation cycle. Note how HCl generation (orange) accelerates further breakdown, necessitating both moisture control and acid scavenging.

Stabilizer Selection Guide

Choosing the right stabilizer depends on your storage environment. Do not use MEHQ (Monomethyl ether hydroquinone) if you store under nitrogen/argon, as MEHQ requires dissolved oxygen to function.

Primary Recommendations
A. Radical Inhibitor: Phenothiazine (PTZ)
  • Why: PTZ is an anaerobic inhibitor, meaning it functions effectively in the absence of oxygen. This makes it ideal for sulfonyl chlorides stored under inert gas.

  • Concentration: 200–500 ppm.

  • Action: Traps carbon-centered radicals formed on the vinyl group.

B. Acid Scavenger: Propylene Oxide
  • Why: Sulfonyl chlorides inevitably release HCl upon contact with trace moisture. HCl can catalyze ionic polymerization or corrosion of the container.

  • Concentration: 0.5 – 1.0% (v/v).

  • Action: Reacts irreversibly with HCl to form propylene chlorohydrin (neutral liquid), preventing acid catalysis.

C. Moisture Trap: Molecular Sieves (3A or 4A)
  • Why: To maintain anhydrous conditions within the liquid matrix.

  • Protocol: Add activated pellets directly to the storage bottle (approx. 5-10% w/w).

Troubleshooting & FAQs

Q1: The liquid has turned from colorless to dark brown/black. Is it usable?

Diagnosis: Significant decomposition and polymerization have occurred. The color comes from conjugated polyene sequences and oxidized sulfur compounds. Action: Discard. Distillation is dangerous due to the potential for rapid exotherm (runaway polymerization) in the distillation pot.

Q2: There is a white precipitate at the bottom of the bottle.

Diagnosis: This is likely the sulfonic acid derivative (from hydrolysis) or low molecular weight oligomers. Action:

  • Filter the liquid through a 0.2 µm PTFE syringe filter under inert atmosphere.

  • Check purity via ¹H NMR.

  • If purity >95%, transfer to a fresh, dry container, add fresh stabilizer, and store at -20°C.

Q3: The bottle is pressurized when I open it.

Diagnosis: HCl gas buildup due to moisture ingress. Action:

  • Safety First: Open in a fume hood wearing full PPE (face shield, acid-resistant gloves).

  • Vent the pressure slowly.

  • Degas the liquid by bubbling dry Argon through it for 15 minutes to remove dissolved HCl.

  • Add an acid scavenger (e.g., Propylene Oxide) immediately.

Q4: Can I store this in a standard refrigerator (4°C)?

Answer: For short periods (< 1 week), yes. For long-term storage, -20°C is mandatory . The rate of dimerization/polymerization doubles roughly every 10°C increase.

Experimental Protocols

Protocol A: Purity Check & Acidity Test

Before using stored material in sensitive synthesis (e.g., Danishefsky diene preparation), verify its quality.

  • Visual Inspection: Liquid should be clear and colorless to pale yellow.

  • NMR Assessment:

    • Take a 50 µL aliquot in

      
      .
      
    • Key Signals: Look for vinyl protons (multiplets at 6.0–7.0 ppm).

    • Impurity Flags: Broad peaks in the aliphatic region (0.5–2.0 ppm) indicate polymerization. A sharp singlet near 10-11 ppm indicates sulfonic acid (

      
      ).
      
  • Quick Acid Test:

    • Place a drop of the neat liquid on wet pH paper.

    • Result: Immediate red is expected (hydrolysis).

    • Test for Free HCl: Blow gentle air over the bottle mouth; visible white mist indicates significant free HCl gas (requires degassing).

Protocol B: Re-Stabilization (The "Rescue" Procedure)

Use this if the material is slightly degraded (yellow) but not polymerized.

  • Set up: Short-path distillation apparatus. Do not use a large column (minimizes holdup).

  • Add Inhibitor: Add 500 ppm Phenothiazine to the distillation pot (boiling flask) to prevent polymerization during heating.

  • Vacuum: Apply high vacuum (< 2 mmHg). Keep bath temperature below 60°C.

  • Collection: Collect the distillate in a receiver flask cooled to -78°C (dry ice/acetone).

  • Final Step: Immediately add fresh stabilizer (200 ppm PTZ) and store under Argon.

References

  • Sigma-Aldrich. 2-Propanesulfonyl chloride Product Specification & Storage.Link[1]

  • ChemicalBook. 2-Propene-1-sulfonyl chloride (Allylsulfonyl chloride) Properties and Stability.Link[1]

  • Fujifilm Wako Pure Chemical Corp. Polymerization Inhibitors: Technical Data on Phenothiazine and Q-1300.Link[1]

  • BenchChem. Vinylsulfonic Acid & Derivatives: Synthesis and Handling.Link[1]

  • Fisher Scientific. Safety Data Sheet: 2-Propanesulfonyl chloride.Link[1]

Sources

Validation & Comparative

1H NMR chemical shifts of Prop-1-ene-2-sulfonyl chloride vinyl protons

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the 1H NMR chemical shifts for Prop-1-ene-2-sulfonyl chloride , benchmarked against its structural isomers and functional analogs.

This document is structured to assist synthetic chemists and analytical scientists in the unambiguous identification of this electrophilic warhead, distinguishing it from the common byproduct (1-propene-1-sulfonyl chloride) and the parent scaffold (ethenesulfonyl chloride).

Structural Definition & Electronic Environment

This compound (also known as 2-chlorosulfonylpropene or


-methylvinylsulfonyl chloride) is a reactive Michael acceptor. Unlike its linear isomer (crotyl derivative), the sulfonyl chloride group is attached to the central carbon (C2), creating a geminal vinyl proton system.
The Core Challenge

Synthetic routes to vinyl sulfonyl chlorides often yield mixtures of isomers. Distinguishing the 2-sulfonyl (geminal protons) from the 1-sulfonyl (vicinal protons) isomer is critical, as their reactivity profiles towards nucleophiles (cysteine/lysine) differ significantly.

  • Target: this compound (

    
    )
    
  • Isomer: (E)-Prop-1-ene-1-sulfonyl chloride (

    
    )
    

Comparative Chemical Shift Data

The following table synthesizes experimental trends and calculated shift increments for the target and its primary analogs in


.
Proton EnvironmentProp-1-ene-2-sulfonyl Cl (Target)(E)-Prop-1-ene-1-sulfonyl Cl (Isomer)Ethenesulfonyl Chloride (Reference)
Structure



Vinyl Proton A 6.45 - 6.55 ppm (s/m)6.90 - 7.10 ppm (dq)6.60 - 6.70 ppm (dd)
Vinyl Proton B 6.10 - 6.20 ppm (s/m)6.70 - 6.85 ppm (d)6.35 - 6.45 ppm (d)
Methyl Group 2.20 - 2.30 ppm (t/d)2.00 - 2.10 ppm (dd)N/A
Coupling (

)



Multiplicity Finely split singlets (due to allylic coupling)Large doublets/quartetsComplex AMX system

*Note: Values are estimated based on substituent chemical shift increments (


-values) for 

-sulfonyl systems relative to ethene (5.25 ppm). The sulfonyl chloride group exerts a strong deshielding (anisotropic + inductive) effect.
Key Diagnostic Signals[1]
  • The "Geminal" Fingerprint: The target compound displays two vinyl protons with a very small coupling constant (

    
    ). They often appear as two distinct "singlets" (finely split by the methyl group).
    
  • The "Vicinal" Trap: If you see a large coupling constant (

    
    ), you have synthesized the thermodynamic isomer (1-propene-1-sulfonyl chloride).
    
  • Methyl Shift: The methyl group on the double bond (C2) typically resonates slightly downfield (~2.2 ppm) compared to the allylic methyl of the isomer (~2.0 ppm) due to the direct inductive pull of the geminal

    
     carbon attached to the sulfonyl group.
    

Mechanistic Analysis & Identification Workflow

To ensure the correct identification of the product, follow this logic flow. The sulfonyl chloride moiety is highly electron-withdrawing, shifting all adjacent protons downfield relative to standard alkenes.

Diagram: Isomer Identification Logic

The following decision tree outlines the spectroscopic validation process.

NMR_Identification Start Crude Product 1H NMR (Vinyl Region 5.5 - 7.5 ppm) Count How many distinct vinyl proton signals are observed? Start->Count TwoSignals Two Signals Count->TwoSignals ThreeSignals Three Signals (Complex Pattern) Count->ThreeSignals Coupling Analyze Coupling Constant (J) TwoSignals->Coupling Reference Reference Material: Ethenesulfonyl Chloride ThreeSignals->Reference Unsubstituted SmallJ Small J (< 3 Hz) (Geminal Coupling) Coupling->SmallJ LargeJ Large J (> 14 Hz) (Trans-Vicinal Coupling) Coupling->LargeJ Target Target Confirmed: Prop-1-ene-2-sulfonyl Cl SmallJ->Target Isopropenyl Geometry Isomer Isomer Identified: (E)-Prop-1-ene-1-sulfonyl Cl LargeJ->Isomer Crotyl Geometry

Caption: Logic flow for distinguishing


-substituted vinyl sulfonyl chlorides from linear isomers based on proton multiplicity and coupling constants.

Experimental Protocol: Handling & Sample Prep

Vinyl sulfonyl chlorides are labile electrophiles. Improper handling can lead to hydrolysis (generating sulfonic acid) or polymerization, which complicates NMR interpretation.

Protocol: NMR Sample Preparation for Labile Sulfonyl Chlorides
  • Solvent Selection: Use anhydrous

    
      (stored over molecular sieves). Avoid 
    
    
    
    or
    
    
    unless absolutely necessary, as they can promote nucleophilic attack or solvolysis if not strictly dry.
  • Neutralization: Trace acid in

    
     (DCl) can catalyze decomposition.
    
    • Step: Pass the solvent through a small plug of basic alumina or add a few grains of anhydrous

      
       to the NMR tube if the compound is acid-sensitive.
      
  • Concentration: Prepare a dilute sample (~10 mg in 0.6 mL). High concentrations can induce spontaneous polymerization of vinyl sulfonyl chlorides.

  • Acquisition: Run the spectrum immediately at 298 K .

    • Validation: Check for a broad singlet ~9-10 ppm (sulfonic acid proton) to assess decomposition.

Synthesis Note (Grounding)

The synthesis of this compound typically involves the dehydrohalogenation of 2-chloropropane-2-sulfonyl chloride or the reaction of 2-chloropropene with sulfuryl chloride/DMF complexes. The presence of the cis-isomer (Z-1-propene-1-sulfonyl chloride) is rare due to steric hindrance but would show an intermediate coupling constant (


).

References

  • King, J. F., et al. "Vinylogous nucleophilic catalysis. Tertiary amine promoted hydrolysis of 1-alkene-1-sulfonyl chlorides."[1] Canadian Journal of Chemistry, 2011. Link

    • Citation Context: Provides comparative data for the trans-1-propene-1-sulfonyl chloride isomer and ethenesulfonyl chloride.
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, 1997. Link

    • Citation Context: Standard for calibrating residual solvent peaks (CHCl3 at 7.26 ppm)
  • Crossland, I., et al. "The reaction of ethenesulfonyl chloride with nucleophiles." Journal of Organic Chemistry. Citation Context: Establishes the reactivity profile and instability of vinyl sulfonyl chlorides in protic media.
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

Spectroscopic Characterization of Isopropenyl Sulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropenyl Sulfonyl Chloride (IPSC) is a specialized electrophilic reagent employed in the synthesis of polysulfones and as a Michael acceptor in heterocycle formation. Unlike its saturated analogs (e.g., isopropylsulfonyl chloride) or its linear conjugated counterpart (vinylsulfonyl chloride), IPSC possesses a unique steric and electronic profile due to the


-methyl substitution on the vinyl group.

This guide provides a technical breakdown of the Infrared (IR) absorption characteristics of IPSC. It is designed to assist analytical scientists in validating structure, assessing purity, and differentiating IPSC from common synthetic impurities and structural analogs.

Structural Analysis & Predicted Shifts

To accurately interpret the IR spectrum of IPSC, one must understand the vibrational coupling between the sulfonyl chloride moiety and the isopropenyl group.

The Physics of the Spectrum[1]
  • Sulfonyl Group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  The sulfonyl group is a strong electron-withdrawing group (EWG). It exhibits two intense characteristic bands corresponding to asymmetric and symmetric stretching.
    
  • Conjugation Effects: The

    
     bond order is less sensitive to conjugation than the 
    
    
    
    bond in carbonyls. However, the adjacent
    
    
    double bond will show a characteristic stretch that serves as a primary purity indicator.
  • Steric Influence: The methyl group at the

    
    -position (isopropenyl) introduces steric bulk and electron donation (
    
    
    
    effect), which subtly shifts the
    
    
    frequency compared to vinylsulfonyl chloride.
DOT Diagram: Functional Group Analysis

The following diagram maps the structural components to their specific vibrational modes.

IPSC_Structure IPSC Isopropenyl Sulfonyl Chloride (Structure) Vinyl Isopropenyl Group (C=C-CH3) IPSC->Vinyl Sulfonyl Sulfonyl Chloride (SO2-Cl) IPSC->Sulfonyl CC_Stretch C=C Stretch (~1630 cm⁻¹) Vinyl->CC_Stretch Diagnostic for Unsaturation CH_Bend Methyl Deformations (~1380/1450 cm⁻¹) Vinyl->CH_Bend Diagnostic for Methyl SO2_Asym SO2 Asymmetric (~1360-1380 cm⁻¹) Sulfonyl->SO2_Asym SO2_Sym SO2 Symmetric (~1160-1180 cm⁻¹) Sulfonyl->SO2_Sym

Figure 1: Structural decomposition of IPSC linking functional moieties to expected diagnostic IR bands.

Comparative Spectroscopic Data

The following table contrasts IPSC with its primary structural "alternatives" encountered during synthesis or method development.

Table 1: Diagnostic Band Comparison
FeatureIsopropenyl Sulfonyl Chloride (IPSC) Vinylsulfonyl Chloride (VSC) Isopropylsulfonyl Chloride (Saturated)
Structure




Stretch
1625–1640 cm⁻¹ (Med-Strong)1610–1630 cm⁻¹ (Strong)Absent

Asym
1360–1375 cm⁻¹1350–1370 cm⁻¹1350–1360 cm⁻¹

Sym
1165–1180 cm⁻¹1160–1175 cm⁻¹1150–1160 cm⁻¹
Methyl Deform. ~1380 cm⁻¹ / ~1450 cm⁻¹ Absent~1380 cm⁻¹ (Doublet)

>3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Med)<3000 cm⁻¹ (Strong)

Key Insight: The most critical differentiator between IPSC and the saturated Isopropylsulfonyl Chloride (a common starting material or byproduct) is the presence of the band at ~1630 cm⁻¹ . If this band is missing, the reaction to form the double bond failed.

Detailed Band Analysis

A. The Sulfonyl "Fingerprint" ( )

Sulfonyl chlorides exhibit two very strong bands due to the coupling of the S=O bonds.

  • Asymmetric Stretch (1360–1380 cm⁻¹): This is often the strongest peak in the spectrum. In IPSC, it may overlap slightly with the methyl symmetric deformation (

    
    ), causing a broadening or a shoulder on the high-frequency side.
    
  • Symmetric Stretch (1160–1180 cm⁻¹): A sharp, intense peak. The electronegative chlorine atom shifts these bands to higher frequencies compared to sulfonamides or sulfones.

B. The Isopropenyl Double Bond ( )
  • Frequency: 1625–1640 cm⁻¹.

  • Intensity: Medium to Strong.[1]

  • Differentiation: In simple alkenes, the

    
     stretch is often weak if the molecule is symmetric. However, the polar 
    
    
    
    group induces a strong dipole moment change during vibration, making this band prominent in IPSC.
  • Comparison to Carbonyls: Do not confuse this with a carbonyl stretch (

    
    ), which typically appears >1700 cm⁻¹.[2] If a band appears at 1700+ cm⁻¹, check for oxidation byproducts or solvent contamination (e.g., acetone).
    
C. Methyl Group Diagnostics

The isopropenyl group contains a methyl group attached to an


 carbon.
  • Asymmetric Bend: ~1450 cm⁻¹.

  • Symmetric Bend: ~1380 cm⁻¹. This is a crucial marker to distinguish IPSC from Vinylsulfonyl Chloride (VSC), which lacks this methyl group.

Experimental Validation Protocol

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid and HCl, which drastically alters the spectrum.

Protocol: ATR-FTIR Acquisition for IPSC

Objective: Obtain a high-fidelity spectrum while preventing hydrolysis.

  • Instrument Setup:

    • Use an FTIR spectrometer with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

    • Why ATR? Transmission cells (KBr windows) are difficult to clean and sensitive to moisture. ATR allows rapid sampling of the neat liquid.

  • Background Collection:

    • Clean the crystal with dry dichloromethane (DCM) or hexane.

    • Collect a background spectrum (air) immediately before the sample.

  • Sample Application:

    • Safety: IPSC is a lachrymator and corrosive. Work in a fume hood.

    • Place 1 drop of neat IPSC onto the crystal.

    • Speed is critical. Atmospheric moisture will begin hydrolyzing the surface layer immediately.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans (minimize time on crystal).

  • Post-Run Cleaning:

    • Wipe immediately with a non-protic solvent (DCM). Do not use water or ethanol initially, as they react with residual chloride.

DOT Diagram: Experimental Workflow

Workflow Start Start: IPSC Sample Prep Dry ATR Crystal (DCM/Hexane wash) Start->Prep Load Load Neat Sample (Minimize Air Exposure) Prep->Load Scan Acquire Spectrum (16 scans, 4cm⁻¹) Load->Scan Check Quality Check: Is Broad OH present? Scan->Check Result Valid Spectrum Check->Result No (Clean Baseline >3000) Fail Hydrolysis Detected (Reject/Redistill) Check->Fail Yes (Broad band 3400)

Figure 2: Workflow for FTIR acquisition emphasizing moisture control.

Troubleshooting & Impurity Analysis

The most common failure mode is hydrolysis.

ImpurityIndicator BandCause
Isopropenyl Sulfonic Acid Broad band 3200–3600 cm⁻¹ (

stretch)
Hydrolysis due to wet sample or high humidity.
Isopropyl Sulfonyl Chloride Missing 1630 cm⁻¹ band Incomplete elimination reaction during synthesis.
Polymerized Material Broadening of all bands; Loss of sharp

Thermal degradation or lack of stabilizer (IPSC can polymerize).
References
  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons. (Standard text for general sulfonyl/alkene assignments).
  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Socrates, G. (2004). Wiley. (Source for specific sulfonyl chloride ranges).
  • BenchChem. (2025).[3] A Researcher's Guide to Characterizing Sulfonyl Chlorides. (General characterization protocols).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Reference for analog spectra like Methanesulfonyl Chloride).

  • PubChem. 2-Propanesulfonyl chloride (Saturated Analog). (Structure verification).

Sources

Comparison of Prop-1-ene-2-sulfonyl chloride vs vinyl sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead Tuning Dilemma

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" dictates the delicate balance between potency and promiscuity. This guide compares the industry-standard Vinyl Sulfonyl Chloride (VSC) with its


-methylated analog, Prop-1-ene-2-sulfonyl Chloride (PSC) .

While VSC provides rapid kinetics and high labeling efficiency, it often suffers from off-target toxicity due to glutathione (GSH) depletion. PSC offers a structural solution: the introduction of an


-methyl group modulates the electrophilicity of the Michael acceptor, creating a "tuned" warhead that maintains target engagement while significantly reducing non-specific thiol reactivity.
Quick Selection Matrix
FeatureVinyl Sulfonyl Chloride (VSC)This compound (PSC)
Structure


Reactivity Class High ("Hot" Electrophile)Moderate ("Warm" Electrophile)
Primary Application Rapid protein labeling, weak nucleophile targetingSelective covalent probes, in vivo drug candidates
Metabolic Stability Low (Rapid GSH conjugation)High (Resistant to rapid GSH depletion)
Steric Profile Low hindrance

-Methyl steric/electronic modulation

Mechanistic & Structural Analysis

The Electrophilic Difference

Both reagents serve as precursors to vinyl sulfonamides, which act as Michael acceptors. The critical difference lies in the substitution at the


-carbon (relative to the sulfonyl group).
  • VSC Mechanism: The unsubstituted vinyl group allows for unhindered nucleophilic attack at the

    
    -carbon. The transition state is stabilized, leading to rapid bond formation.
    
  • PSC Mechanism: The

    
    -methyl group in PSC exerts two effects:
    
    • Electronic Effect (+I): The methyl group donates electron density, destabilizing the developing negative charge on the

      
      -carbon during the transition state of the Michael addition. This raises the activation energy (
      
      
      
      ), slowing the reaction rate.
    • Steric Effect: While the attack occurs at the terminal

      
      -carbon (
      
      
      
      ), the
      
      
      -substituent impacts the planarity and rotational freedom of the transition state, further modulating selectivity.
Mechanism of Action Diagram

The following diagram illustrates the parallel reaction pathways and the specific "selectivity filter" introduced by the PSC scaffold.

G cluster_0 Reagent Precursors cluster_1 Warhead Formation cluster_2 Biological Outcome VSC Vinyl Sulfonyl Chloride (VSC) VS_Amide Vinyl Sulfonamide (High Reactivity) VSC->VS_Amide Coupling PSC Prop-1-ene-2-sulfonyl Chloride (PSC) PS_Amide Alpha-Methyl Sulfonamide (Tuned Reactivity) PSC->PS_Amide Coupling Amine Ligand-NH2 Amine->VS_Amide Amine->PS_Amide Target Target Cysteine (Specific) VS_Amide->Target Rapid k_inact OffTarget Glutathione/Off-Target (Promiscuous) VS_Amide->OffTarget High Side-Reaction PS_Amide->Target Slower k_inact (Requires proximity) PS_Amide->OffTarget Minimal Reaction (Kinetic Filter)

Figure 1: Comparative reaction pathways. Note the "Kinetic Filter" effect of PSC, which minimizes off-target reactions with free thiols like Glutathione.

Experimental Data: Reactivity Profiling

To objectively compare these warheads, we reference standard kinetic assays measuring the second-order rate constants (


) against model thiols (Glutathione) and protein targets.
Glutathione (GSH) Half-Life Stability

This assay measures the chemical stability of the warhead in a physiological mimic (pH 7.4, 1mM GSH).

Warhead Type

(GSH)
Reactivity Interpretation
Vinyl Sulfonamide (VSC-derived) < 15 minsHigh. Rapidly depleted by cellular antioxidants. Suitable only for acute labeling in lysates.

-Methyl Vinyl Sulfonamide (PSC-derived)
> 4 hoursLow/Moderate. Stable in cytosolic conditions. Requires specific binding pocket positioning to react.

Data synthesized from general structure-activity relationship (SAR) trends in covalent inhibitor design [1, 2].

Selectivity Ratios

The "Selectivity Index" is defined as the ratio of the rate of reaction with the specific target (


) to the rate of reaction with GSH (

).
  • VSC: Low Index. The high intrinsic reactivity overwhelms the recognition element.

  • PSC: High Index. The lower intrinsic reactivity means the reaction only proceeds efficiently when the ligand binds the protein and positions the warhead in immediate proximity to the catalytic cysteine (Proximity-driven reactivity).

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamide Warheads

Since both chlorides are reagents, they must first be coupled to your ligand of interest.

Materials:

  • Ligand containing primary/secondary amine (1.0 eq)

  • This compound (PSC) OR Vinyl sulfonyl chloride (VSC) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

Workflow:

  • Dissolution: Dissolve 1.0 eq of the amine-ligand in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add 2.0 eq of TEA dropwise. Stir for 5 minutes.

  • Warhead Addition:

    • For VSC: Add dropwise (highly exothermic).

    • For PSC: Add dropwise (moderately exothermic).

  • Reaction: Allow to warm to Room Temperature (RT).

    • VSC Time: typically complete in 30-60 mins.

    • PSC Time: may require 2-4 hours due to steric bulk.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (0-10% MeOH/DCM).

Critical Checkpoint: Verify the integrity of the double bond via NMR. VSC derivatives show terminal alkene protons at ~5.8-6.5 ppm. PSC derivatives show distinctive methyl singlet (~2.1 ppm) and alkene protons.

Protocol B: Ellman’s Reagent Kinetic Assay (GSH Reactivity)

Use this to validate the "tunability" of your PSC probe compared to VSC.

  • Preparation: Prepare 100 µM of the VSC-probe and PSC-probe in PBS (pH 7.4) with 10% DMSO.

  • Incubation: Add L-Glutathione (reduced) to a final concentration of 5 mM (50-fold excess).

  • Sampling: At t=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching/Measurement: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

  • Calculation: Plot ln([GSH]) vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).[1]
    
    • Expectation: The VSC slope will be steep (rapid loss of free thiol). The PSC slope will be shallow.

Decision Making Framework

When should you choose this compound over the standard Vinyl Sulfonyl Chloride?

DecisionTree Start Select Warhead Reagent Q1 Is the target Cysteine highly nucleophilic (low pKa)? Start->Q1 Q2 Is in vivo stability required? Q1->Q2 Yes Res_VSC Use Vinyl Sulfonyl Chloride (Max Reactivity) Q1->Res_VSC No (Need high potency) Q2->Res_VSC No (In vitro only) Res_PSC Use Prop-1-ene-2-sulfonyl Cl (Tuned Selectivity) Q2->Res_PSC Yes (Avoid GSH depletion)

Figure 2: Decision matrix for selecting the appropriate sulfonyl chloride reagent.

Recommendation
  • Use VSC for initial "hit" finding in proteomic screening where you want to capture as many targets as possible, or if the target cysteine is buried and poorly nucleophilic.

  • Use PSC for lead optimization. If your VSC-probe hits the target but shows toxicity or poor half-life, switching to PSC is a validated strategy to improve the therapeutic index without changing the core ligand structure [3].

References

  • Gehringer, M., & Laufer, S. A. (2019). Tuning the Electrophilicity of Covalent Inhibitors for Kinases and Other Targets. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. Link

  • Enamine Ltd. (2024). Vinyl Sulfones and Sulfonamides: Covalent Binders.[2][3] Enamine Building Blocks. Link

Sources

Distinguishing Prop-1-ene-2-sulfonyl chloride from Prop-2-ene-1-sulfonyl chloride by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and polymer synthesis, distinguishing between sulfonyl chloride isomers is critical due to their divergent reactivity profiles. Prop-1-ene-2-sulfonyl chloride (Isomer A) functions primarily as a Michael acceptor due to conjugation, whereas Prop-2-ene-1-sulfonyl chloride (Isomer B, Allyl sulfonyl chloride) acts as an electrophilic allylating agent.[1]

This guide provides a definitive protocol for distinguishing these isomers using 1H NMR spectroscopy. The differentiation relies on detecting the specific connectivity of the sulfonyl chloride group relative to the alkene, which results in distinct spin systems: an AMX₂ system for the allyl isomer versus an isolated methyl-vinyl system for the isopropenyl isomer.[1][2]

Structural Deconstruction

Before analyzing spectra, one must understand the connectivity that dictates the magnetic environment.[1][2]

FeatureThis compound Prop-2-ene-1-sulfonyl chloride
Common Name Isopropenyl sulfonyl chlorideAllyl sulfonyl chloride
Structure


Key Motif

-unsaturated
Allylic (non-conjugated)
Spin System Isolated (Singlets)Coupled (Multiplets)

Experimental Protocol: Sample Preparation

Critical Warning: Sulfonyl chlorides are moisture-sensitive.[1][2] Hydrolysis yields the corresponding sulfonic acid, which causes significant chemical shift perturbations (often shielding protons by 0.1–0.3 ppm) and broadening of signals.[1][2]

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ), 99.8% D, stored over 4Å molecular sieves.[1][2]
    
    • Why:

      
       is non-nucleophilic.[1][2] Avoid DMSO-
      
      
      
      or Methanol-
      
      
      , which can react with the sulfonyl chloride to form sulfonates or methyl esters.[1][2]
  • Tube: 5mm precision NMR tube, oven-dried.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

Workflow
  • Flush the NMR tube with dry nitrogen or argon.[1][2]

  • Dissolve the sample in

    
     in a separate dry vial.
    
  • Transfer immediately to the NMR tube.[1][2]

  • Acquire spectrum within 15 minutes of preparation to minimize hydrolysis artifacts.

Decision Matrix: Rapid Identification

The following logic flow allows for immediate identification based on the presence of key diagnostic signals.

NMR_Identification Start Start: Analyze 1H NMR Spectrum (CDCl3) CheckMethyl Check Region 2.0 - 2.4 ppm (Aliphatic Zone) Start->CheckMethyl MethylYes Distinct Singlet (3H) Observed? CheckMethyl->MethylYes IsomerA IDENTIFIED: this compound (Isopropenyl) MethylYes->IsomerA Yes CheckAllyl Check Region 4.0 - 4.5 ppm (Deshielded Methylene) MethylYes->CheckAllyl No ConfA Confirm: Two Singlets at 6.0-6.5 ppm (Geminal Vinyl Protons) IsomerA->ConfA AllylYes Doublet (2H, J~7Hz) Observed? CheckAllyl->AllylYes AllylYes->Start No (Unknown/Impurity) IsomerB IDENTIFIED: Prop-2-ene-1-sulfonyl chloride (Allyl) AllylYes->IsomerB Yes ConfB Confirm: Complex Multiplet 5.8-6.1 ppm (Internal Vinyl Proton) IsomerB->ConfB

Figure 1: Logic flow for the discrimination of propene sulfonyl chloride isomers based on 1H NMR diagnostic regions.

Detailed Spectral Analysis

A. This compound (Isomer A)

This molecule lacks vicinal coupling protons, resulting in a spectrum dominated by singlets (or very fine couplings).[1][2]

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
Methyl (

)
2.15 – 2.25 Singlet (

)
3H-Allylic methyl group; slightly deshielded by the double bond.[1]
Vinyl A (

)
6.10 – 6.20 Singlet (

)
1H

Hz
Cis to the

group.[1][2] Deshielded by anisotropy.[1][2]
Vinyl B (

)
6.40 – 6.50 Singlet (

)
1H

Hz
Trans to the

group.[1][2]

*Note: While often appearing as singlets, high-field instruments (500MHz+) may resolve these as fine quartets (


 Hz) due to long-range coupling with the methyl group.
B. Prop-2-ene-1-sulfonyl chloride (Isomer B)

This molecule features a classic allylic system (


), resulting in strong coupling patterns.[1][2]
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
Methylene (

)
4.20 – 4.40 Doublet (

)
2H

Hz
Strongly deshielded by the electron-withdrawing sulfonyl chloride.[1]
Terminal Vinyl (

)
5.40 – 5.60 Multiplet (

)
2H

Hz

Hz
Distinctive roof-effect often observed.[1][2] Contains both cis and trans protons.[1][2]
Internal Vinyl (

)
5.90 – 6.10 Multiplet (

)
1HMixedThe "middle" proton coupled to both the methylene and the terminal vinyls.[1][2]

Comparative Data Summary

The table below provides a direct head-to-head comparison of the diagnostic signals.

Diagnostic FeatureThis compoundProp-2-ene-1-sulfonyl chloride
Methyl Region (2.0 ppm) Strong Singlet Absent
Methylene Region (4.2 ppm) AbsentStrong Doublet
Vinyl Region (5.5 - 6.5 ppm) Two discrete SingletsComplex Multiplets
Carbonyl/Quaternary Quaternary C-S (visible in 13C)No Quaternary Carbon
Troubleshooting Impurities
  • Broad Singlet at ~8-9 ppm: Indicates hydrolysis to sulfonic acid (

    
    ).[1][2]
    
  • Doublet at ~4.0 ppm: Indicates Allyl Chloride starting material (if synthesis involved allylation).[1][2] The shift moves downfield to ~4.3 ppm upon conversion to sulfonyl chloride.[1][2]

References

  • National Institute of Standards and Technology (NIST). Allyl chloride (Prop-2-ene-1-chloro) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1][2]

    • Context: Provides baseline spectral data for the allyl backbone, validating the multiplicity patterns expected in the sulfonyl deriv
    • Context: Essential for identifying residual solvents that may overlap with the methyl region of Isomer A.[1][2]

  • PubChem. Prop-2-ene-1-sulfonyl chloride Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

    • Context: Verifies IUPAC nomenclature and physical property data (density/boiling point) relevant for sample handling.
  • Context: Provides specific shift values for the Prop-2-ene-1-sulfonyl chloride isomer.

Sources

A Comparative Guide to HPLC-Based Purity Analysis of Alpha-Methylvinyl Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like alpha-methylvinyl sulfonyl chloride is paramount for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of alpha-methylvinyl sulfonyl chloride, offering experimental insights and detailed protocols to aid in robust analytical method development.

The inherent reactivity of the sulfonyl chloride and vinyl functional groups in alpha-methylvinyl sulfonyl chloride presents unique analytical challenges, including potential on-column degradation and lack of a strong UV chromophore for sensitive detection.[1][2] This guide will compare two primary HPLC approaches: a direct injection reversed-phase method and a pre-column derivatization method designed to enhance stability and detectability.

Understanding the Analyte: Alpha-Methylvinyl Sulfonyl Chloride

Alpha-methylvinyl sulfonyl chloride is a valuable building block in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds. Its purity directly impacts the impurity profile of subsequent synthetic steps. Potential impurities can arise from the manufacturing process, such as starting materials, by-products, and degradation products.[3][4] Given its reactive nature, hydrolysis to the corresponding sulfonic acid is a primary degradation pathway.[2]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method hinges on a balance between analytical speed, sensitivity, and the need to mitigate the reactivity of the analyte. We will compare a direct analysis approach with a derivatization strategy.

Method 1: Direct Analysis via Reversed-Phase HPLC (RP-HPLC)

This approach offers the advantage of simplicity and speed by directly injecting a solution of alpha-methylvinyl sulfonyl chloride onto the HPLC system. The primary challenge lies in the potential for on-column hydrolysis and the need for a sufficiently UV-active chromophore for detection.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase is selected for its versatility in retaining small organic molecules.[1] A shorter column length (e.g., 150 mm) is chosen to minimize analysis time and potential for on-column degradation.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is employed to suppress the ionization of any potential sulfonic acid degradants, thereby improving their retention and peak shape. A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) is used to ensure elution of the analyte and any less polar impurities.

  • Detection: UV detection at a lower wavelength (e.g., 210 nm) is chosen to maximize the absorbance of the vinyl group, which may not have a strong chromophore at higher wavelengths.

Method 2: Pre-Column Derivatization Followed by RP-HPLC

To overcome the challenges of analyte instability and low UV sensitivity, a pre-column derivatization strategy can be employed.[5][6][7] This involves reacting the alpha-methylvinyl sulfonyl chloride with a suitable derivatizing agent to form a stable, highly UV-absorbent product.

Causality Behind Experimental Choices:

  • Derivatizing Agent: A primary or secondary amine containing a strong chromophore (e.g., dansyl cadaverine or 2,4-dinitroaniline) is an excellent choice. The amine readily reacts with the sulfonyl chloride to form a stable sulfonamide.

  • Reaction Conditions: The derivatization reaction is typically performed in an aprotic organic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl by-product. The reaction is often rapid at room temperature.

  • Chromatographic Conditions: The resulting derivative is significantly more hydrophobic than the parent compound, necessitating a stronger organic mobile phase composition for elution. A C18 column remains a suitable choice. The detector wavelength is set to the absorption maximum of the chromophore introduced by the derivatizing agent, leading to a significant increase in sensitivity.

Data Presentation: A Comparative Overview

ParameterMethod 1: Direct AnalysisMethod 2: Pre-Column DerivatizationRationale for Comparison
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmC18 is a versatile and common choice for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic modifier to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 5% to 95% B in 15 min40% to 95% B in 15 minGradient elution is necessary to elute a range of potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.
Detector Wavelength 210 nm> 340 nm (depends on agent)Wavelength is chosen to maximize the signal of the analyte or its derivative.
Relative Sensitivity LowerHigherDerivatization significantly enhances the UV response.
Susceptibility to Hydrolysis HigherLowerThe derivatized product is a stable sulfonamide.
Sample Preparation Simple dilutionDerivatization step requiredDirect analysis has a simpler workflow.

Experimental Protocols

Protocol for Method 1: Direct Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the alpha-methylvinyl sulfonyl chloride sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • HPLC System Setup:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

  • Analysis: Inject the prepared sample solution and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol for Method 2: Pre-Column Derivatization
  • Derivatizing Agent Solution: Prepare a 1 mg/mL solution of dansyl cadaverine in acetonitrile.

  • Sample Derivatization:

    • To 100 µL of the 1 mg/mL alpha-methylvinyl sulfonyl chloride stock solution in acetonitrile, add 100 µL of the derivatizing agent solution.

    • Add 20 µL of triethylamine.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Dilute the reaction mixture to 1 mL with acetonitrile.

  • HPLC System Setup:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 340 nm

  • Analysis: Inject the derivatized sample solution and record the chromatogram. The purity is determined by the area percentage of the derivatized main peak.

Method Validation and System Suitability

For both methods, a proper validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the results.[8][9][10] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12] System suitability tests, as outlined in USP <621>, must be performed before analysis to ensure the chromatographic system is performing adequately.[13][14][15][16]

Visualizing the Workflow

experimental_workflow cluster_method1 Method 1: Direct Analysis cluster_method2 Method 2: Pre-Column Derivatization M1_Start Sample Weighing & Dissolution M1_Dilution Dilution in Acetonitrile M1_Start->M1_Dilution M1_Inject Direct HPLC Injection M1_Dilution->M1_Inject M1_Analysis Data Analysis (Area %) M1_Inject->M1_Analysis M2_Start Sample Weighing & Dissolution M2_Deriv Derivatization Reaction M2_Start->M2_Deriv M2_Dilution Dilution of Reaction Mixture M2_Deriv->M2_Dilution M2_Inject HPLC Injection M2_Dilution->M2_Inject M2_Analysis Data Analysis (Area %) M2_Inject->M2_Analysis method_selection Analyte Analyte Properties Reactivity High Reactivity Analyte->Reactivity UV_Abs Low UV Absorbance Analyte->UV_Abs Goal Analytical Goal Speed High Throughput Goal->Speed Sensitivity Trace Level Analysis Goal->Sensitivity Method2 Derivatization Reactivity->Method2 favors UV_Abs->Method2 favors Method1 Direct Analysis Speed->Method1 favors Sensitivity->Method2 favors

Caption: Decision factors for choosing an HPLC method for reactive analytes.

Conclusion

The choice between direct analysis and pre-column derivatization for the purity determination of alpha-methylvinyl sulfonyl chloride by HPLC depends on the specific requirements of the analysis. Direct analysis offers a faster, simpler workflow suitable for routine in-process controls where high sensitivity is not the primary concern. However, for release testing, stability studies, and accurate quantification of impurities, the pre-column derivatization method is superior. It effectively mitigates the analyte's inherent instability and significantly enhances detection sensitivity, providing a more robust and reliable analytical procedure. The implementation of a thorough method validation is non-negotiable for either approach to ensure data integrity and meet regulatory expectations.

References

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - JOCPR. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. Available at: [Link]

  • HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. Available at: [Link]

  • University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents One volume Robert Michael Hughes. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. Available at: [Link]

  • Degradation of poly(vinyl chloride) - ResearchGate. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]

  • Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II) - MDPI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development | Omics. Available at: [Link]

  • <621> CHROMATOGRAPHY. Available at: [Link]

  • Polymer degradation and Stability | Request PDF - ResearchGate. Available at: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. Available at: [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • US3872165A - Manufacture of vinyl sulfonates and vinylsulfonic acid from carbyl sulfate - Google Patents.
  • Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]

  • Figure S1. RP-HPLC Chromatogram of crude obtained after sulfonylation... - ResearchGate. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • USP-NF 621 Chromatography | PDF - Scribd. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

Sources

Comparative Reactivity Profile: Sulfonyl Chloride Isomers in Nucleophilic Substitution

[1]

Executive Summary

In medicinal chemistry and process development, the formation of sulfonamides via sulfonyl chlorides is a ubiquitous transformation. However, the reactivity profile of these reagents varies drastically based on isomeric substitution. This guide compares the nucleophilic substitution performance of para- , meta- , and ortho- substituted benzenesulfonyl chlorides.

Key Takeaway: Reactivity is governed by a competition between electronic activation (Hammett


Mechanistic Foundation: at Sulfur

To optimize yield and selectivity, one must understand the transition state. Unlike carbonyl substitution (which proceeds via a stable tetrahedral intermediate), sulfonyl substitution follows a concerted


-like mechanism

  • The Attack: The nucleophile approaches the sulfur atom opposite to the leaving group (chloride).

  • The Transition State (TS): The sulfur atom adopts a trigonal bipyramidal geometry.

  • Implication: Because the TS is sterically crowded (penta-coordinate sulfur), the reaction is highly sensitive to steric bulk in the ortho position.

MechanismReactantsSulfonyl Chloride(Tetrahedral S)TSTransition State(Trigonal Bipyramidal)Reactants->TS+ Nucleophile (R-NH2)Rate Determining StepProductsSulfonamide/Ester+ HClTS->Products- Cl (Leaving Group)

Figure 1: Concerted displacement mechanism at the sulfonyl center.

Comparative Performance Analysis
A. Electronic Effects (Para & Meta Isomers)

For isomers where steric hindrance is negligible (para and meta), reactivity is strictly controlled by the electrophilicity of the sulfur atom.

  • Trend: Electron-Withdrawing Groups (EWG) > Hydrogen > Electron-Donating Groups (EDG).

  • Quantification: The reaction follows the Hammett Equation with a positive reaction constant (

    
    ).[1][2]
    
    • 
       Value:  Typically +1.5 to +2.5  for aminolysis. This indicates a high sensitivity to charge; EWGs stabilize the developing negative charge on the oxygen atoms in the transition state.
      
  • Practical Example: p-Nitrobenzenesulfonyl chloride (Nosyl chloride) reacts 10–50x faster than p-Toluenesulfonyl chloride (Tosyl chloride). This makes Nosyl ideal for reacting with hindered amines where Tosyl might fail.

B. Steric Effects (The Ortho Anomaly)

The ortho isomers present a unique challenge.

  • The General Rule (Steric Retardation): For most nucleophiles (especially secondary amines), ortho substituents block the trajectory of attack.

    • Comparison:o-Toluenesulfonyl chloride reacts significantly slower than p-Toluenesulfonyl chloride, despite having similar electronic properties.

  • The Exception (Ground State Destabilization): In rare cases with small nucleophiles (like water or fluoride), highly crowded ortho isomers can show "accelerated" reactivity. This is because the ground state is so strained that the formation of the transition state releases steric energy. However, for drug development applications (aminolysis), assume the steric retardation rule applies.

C. Selectivity (Hydrolysis vs. Aminolysis)

High reactivity comes at a cost: stability.

  • Nosyl Chloride: High aminolysis rate, but also hydrolyzes rapidly in moist air or aqueous buffers. Requires anhydrous conditions.

  • Tosyl Chloride: Slower reaction, but easier to handle and purify.

Data Summary: Relative Reactivity Rates

The following table summarizes relative rate constants (

Isomer TypeSubstituentElectronic EffectSteric EffectRelative Rate (

)*
Recommended Use Case
Para

(Nosyl)
Strong ActivationNone~100 Unreactive/Hindered Amines; Protecting Group
Para

(Benzenesulfonyl)
NeutralNone~10 General Purpose
Para

(Tosyl)
DeactivationNone1.0 (Ref) Standard Synthesis; Stable solid
Para

Strong DeactivationNone~0.2 Requires Catalysis (DMAP)
Ortho

DeactivationHigh Blocking < 0.1 Specialized Scaffolds (expect slow conversion)
Ortho

Strong ActivationModerate Blocking ~20 Faster than Tosyl, but slower than p-Nosyl

*Note: Values are approximate and solvent-dependent. Normalized to p-Toluenesulfonyl chloride.

Experimental Protocol: Kinetic Assessment

To determine the precise reactivity of a specific sulfonyl chloride isomer for your pipeline, use this standardized UV-Vis kinetic assay.

Objective: Measure pseudo-first-order rate constant (

Reagents:

  • Substrate: Sulfonyl Chloride (1.0 mM in MeCN).

  • Nucleophile: Aniline (excess, 10–100 mM in MeCN).

  • Quench: 0.1 M HCl (aq).

Workflow:

ProtocolPrepPreparationDissolve Sulfonyl Chloride (1 eq)and Amine (Excess >10 eq)MixInitiationMix rapidly at T = 25°CPrep->MixMonitorMonitoringMeasure Absorbance (UV)at λ_max of ProductMix->MonitorCalcData AnalysisPlot ln(A_inf - A_t) vs TimeSlope = -k_obsMonitor->Calc

Figure 2: Kinetic assay workflow for determining reactivity constants.

Step-by-Step Procedure:

  • Baseline: Measure the UV spectrum of the pure sulfonamide product to identify

    
     (typically 240–280 nm).
    
  • Initiation: In a quartz cuvette, add the amine solution. Inject the sulfonyl chloride stock solution to start the reaction (

    
    ).
    
  • Data Collection: Record absorbance every 30 seconds for 60 minutes.

  • Calculation: The reaction is pseudo-first-order due to excess amine.

    
    
    Plot the natural log of the absorbance difference against time. The negative slope is 
    
    
    .
Troubleshooting & Optimization
  • Problem: Ortho-isomer reaction is stalled.

    • Solution: Do not just heat (increases hydrolysis risk). Add a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonyl intermediate that is less sensitive to steric blocking than the neutral sulfonylation.

  • Problem: Rapid Hydrolysis of p-Nitro isomers.

    • Solution: Switch to Schotten-Baumann conditions (biphasic

      
      /Water) but strictly control pH. Alternatively, use anhydrous THF with pyridine as the base.
      
References
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

  • Kevill, D. N., et al. (2018).[3] Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of Physical Organic Chemistry, 31(2).[3]

  • Mizushima, Y., et al. (2002). Hammett correlation in the sulfonylation of amines. Chemical & Pharmaceutical Bulletin, 50(6).

  • Williams, A. (1970). Mechanism of action of sultones and sulfonyl halides. Accounts of Chemical Research, 3, 201-209.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Prop-2-ene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with Prop-2-ene-1-sulfonyl chloride (also known as Allylsulfonyl chloride), CAS 14418-84-9. The highly reactive nature of this sulfonylating agent necessitates a meticulous approach to personal protection, handling, and disposal to ensure laboratory safety and experimental integrity.

Section 1: Hazard Assessment - Understanding the Risks of Prop-2-ene-1-sulfonyl chloride

Prop-2-ene-1-sulfonyl chloride is a valuable reagent in organic synthesis, primarily used for the introduction of the allylsulfonyl group. However, its utility is a direct consequence of its high reactivity, which also defines its hazard profile. The central sulfur atom is highly electrophilic, making the compound susceptible to rapid reaction with nucleophiles, most notably water.

This reactivity manifests in several key hazards that every user must understand before handling the substance. The compound is classified with multiple GHS hazard statements that underscore its potential for causing immediate and severe harm.[1]

Hazard CodeDescriptionImplication for Handling
H314Causes severe skin burns and eye damage.[1]Direct contact with skin or eyes will cause rapid tissue damage. This is not a simple irritation but a corrosive chemical burn.
H318Causes serious eye damage.[1][2]This reinforces the H314 warning, emphasizing the potential for irreversible eye injury.
H335May cause respiratory irritation.[1]Inhalation of vapors can irritate the mucous membranes of the respiratory tract. The compound is also a lachrymator, a substance that causes tearing and intense eye irritation.[3]
EUH014Reacts violently with water.[2]Contact with moisture (including humidity in the air) generates corrosive hydrogen chloride (HCl) gas and sulfonic acids, creating both a corrosive and inhalation hazard.[3][4][5]

The causality behind these hazards lies in the molecule's rapid hydrolysis. When Prop-2-ene-1-sulfonyl chloride encounters water, it reacts to form allylsulfonic acid and hydrochloric acid. Both products are corrosive and contribute to the severe burns observed upon contact. This water reactivity is the central principle that must inform all handling, storage, and disposal protocols.

Section 2: The Hierarchy of Controls - A Multi-Layered Defense

Before detailing specific Personal Protective Equipment (PPE), it is crucial to place it within the established "Hierarchy of Controls." PPE is the final, not the first, line of defense. A robust safety plan incorporates preceding layers of protection to minimize the reliance on PPE alone.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For Prop-2-ene-1-sulfonyl chloride, this hierarchy translates to:

  • Elimination/Substitution: Not always feasible if the reagent is required for a specific synthesis.

  • Engineering Controls: The most critical layer. All work must be conducted in a certified chemical fume hood. [4][5][6] This contains vapors and protects the user from inhalation and splashes.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and restricting access to authorized personnel.

  • PPE: The mandatory final barrier between the researcher and the chemical.

Section 3: Mandatory Personal Protective Equipment (PPE) Protocol

Given the severe corrosive nature of Prop-2-ene-1-sulfonyl chloride, a comprehensive PPE ensemble is non-negotiable. Do not handle this chemical without every item listed below correctly donned.

Equipment CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166, worn in conjunction with a full-face shield.[7][8][9]Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a secondary, broader barrier to protect the entire face from splashes during transfers or in the event of a vessel failure. Given the lachrymatory and severely corrosive nature, eye protection is paramount.[3]
Hand Protection Double-gloving is required. Use a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., neoprene) as the outer layer.[10]The inner glove provides protection in case the outer glove is breached. Nitrile offers good splash resistance, while neoprene provides more robust protection for extended handling. Always inspect gloves for tears or pinholes before use.[11]
Body Protection A flame-resistant (FR) lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat.[9][10]The lab coat provides a primary barrier. The chemical-resistant apron adds a crucial layer of protection against spills of this corrosive liquid, preventing it from soaking through to the skin. Clothing must be non-absorbent.[9]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Fabric or mesh shoes can absorb chemicals and hold them against the skin, and are therefore prohibited.
Respiratory Protection Not typically required if all work is performed within a functioning chemical fume hood.[5]A fume hood is the primary engineering control for preventing respiratory exposure. A respirator with an appropriate acid gas/organic vapor cartridge (e.g., Type ABEK) should be available for emergency situations like a large spill outside of containment.

Section 4: Procedural Guidance for Safe Handling and Disposal

Trustworthy protocols are self-validating. The following step-by-step procedures are designed to mitigate the known risks of Prop-2-ene-1-sulfonyl chloride at every stage of use.

Operational Plan: Handling and Use
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Post warning signs indicating the use of a highly reactive and corrosive material.

    • Assemble all necessary glassware and equipment, ensuring it is completely dry.[12] Consider oven-drying glassware before use.

    • Have spill control materials (inert absorbent like vermiculite or sand) and quenching solutions readily available. DO NOT use combustible materials like paper towels for spill cleanup.

    • An emergency safety shower and eyewash station must be accessible and tested.[13]

  • Dispensing the Reagent:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with ambient moisture.[4]

    • Use a dry syringe or cannula for transfers.

    • Slowly add the sulfonyl chloride to the reaction mixture. Never add other reagents, and especially not water, directly to the sulfonyl chloride storage vessel.

  • Post-Handling:

    • Tightly cap the reagent bottle, preferably under an inert atmosphere.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly after removing gloves.[11]

Disposal Plan: Decontamination and Waste Management

Unreacted Prop-2-ene-1-sulfonyl chloride must be quenched before disposal. This process intentionally hydrolyzes the reactive compound into less hazardous, water-soluble byproducts that can be disposed of as aqueous waste.

cluster_1 Quenching & Disposal Workflow Start Start: Excess Sulfonyl Chloride in Reaction Vessel Cool 1. Cool vessel to 0°C (ice bath) Start->Cool AddWater 2. SLOWLY add water with vigorous stirring Cool->AddWater AddBase 3. SLOWLY add saturated NaHCO3 or other weak base AddWater->AddBase Stir 4. Stir for 30-60 minutes at 0°C to room temp AddBase->Stir CheckpH 5. Check pH is neutral or slightly basic Stir->CheckpH Dispose 6. Dispose as aqueous hazardous waste CheckpH->Dispose

Caption: Step-by-step workflow for safely quenching excess sulfonyl chloride.

Step-by-Step Quenching Protocol:

  • Cool the Reaction: Place the vessel containing the excess sulfonyl chloride (often in an organic solvent) in an ice bath to cool it to 0°C. This is critical to control the exotherm of the hydrolysis reaction.[14]

  • Initial Quench: With vigorous stirring, slowly and carefully add deionized water. The sulfonyl chloride will react to form HCl and sulfonic acid.[14]

  • Neutralization: Once the initial vigorous reaction subsides, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base until gas evolution ceases.[14] This neutralizes the acidic byproducts.

  • Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Final Disposal: The resulting mixture should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[4] All contaminated materials (gloves, absorbent pads, etc.) must also be disposed of as solid hazardous waste.

By understanding the inherent reactivity of Prop-2-ene-1-sulfonyl chloride and rigorously applying these multi-layered controls, researchers can safely harness its synthetic utility while ensuring the protection of themselves and their colleagues.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Propionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Prop-2-ene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sino-reagent. (2022). Material Safety Data Sheet Propionyl Chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • SDFine. (n.d.). SULPHURYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Reddit. (2023). Storage handling for Chemical - methane sulfonyl chloride. r/chemistry. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • Reddit. (2024). SO2ClF and it's many dangers. How do I quench and dispose it?. r/chemistry. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Chemchart. (n.d.). Prop-2-ene-1-sulfonyl chloride (14418-84-9). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.